molecular formula C10H15BrN2O B1373998 5-bromo-N-(4-methoxybutyl)pyridin-2-amine CAS No. 1292445-77-2

5-bromo-N-(4-methoxybutyl)pyridin-2-amine

カタログ番号: B1373998
CAS番号: 1292445-77-2
分子量: 259.14 g/mol
InChIキー: PTEYFGGSPYFDRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(4-methoxybutyl)pyridin-2-amine ( 1292445-77-2) is a brominated pyridine derivative with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is supplied with a high purity level of 98% and is intended for research and development applications in industrial and scientific settings . It is strictly labeled as "For Research Use Only" and is explicitly not intended for medicinal, diagnostic, or edible purposes . As a specialized chemical building block, its value in research stems from its molecular structure. The presence of a bromine atom on the pyridine ring makes it a versatile intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create novel biaryl structures for pharmaceutical and material science research . Researchers can leverage this reactivity to synthesize more complex molecules. Compounds with structurally similar alkoxyalkyl chains on amine groups are known to be investigated for their potential biological activities, including antimicrobial and anti-thrombolytic properties, highlighting the potential of this compound as a key precursor in the development of new bioactive agents . Proper storage recommendations are to keep the compound in a dark place, under an inert atmosphere, and at room temperature to ensure its long-term stability .

特性

IUPAC Name

5-bromo-N-(4-methoxybutyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-7-3-2-6-12-10-5-4-9(11)8-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEYFGGSPYFDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic data for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

The structural elucidation of a molecule like 5-bromo-N-(4-methoxybutyl)pyridin-2-amine relies on a multi-technique approach, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for confident identification and purity assessment. This guide explains the causality behind the expected spectral features, grounding predictions in authoritative data from similar compounds.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine. These predictions are based on the analysis of its structural motifs and comparison with data for analogous compounds.

Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)See Table 2 for detailed predictions. Key signals expected for pyridine ring protons (~6.3, 7.4, 8.0 ppm), methoxybutyl chain protons (~1.6, 1.7, 3.3, 3.4 ppm), and NH proton (broad, ~5.0-6.0 ppm).
¹³C NMR Chemical Shift (δ)See Table 3 for detailed predictions. Key signals expected for pyridine ring carbons (~107, 110, 140, 148, 158 ppm) and methoxybutyl chain carbons (~27, 28, 42, 60, 72 ppm).
IR Spectroscopy Wavenumber (cm⁻¹)N-H Stretch: ~3350-3310 (single band for secondary amine)[1]; C-H (sp³): ~2950-2850; C-H (aromatic): ~3100-3000[2]; C=C/C=N (aromatic): ~1600-1450; C-N Stretch: ~1335-1250 (aromatic)[1]; C-O Stretch: ~1100.
Mass Spectrometry m/zMolecular Ion [M]⁺: 273/275 (in ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Key fragments from loss of methoxybutyl side chain, bromine, or parts of the alkyl chain.

Detailed Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, both ¹H and ¹³C NMR will provide definitive information on its structure.

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted chemical shifts are rationalized based on the inductive and resonance effects of the substituents on the pyridine ring and the straightforward alkyl chain environment.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-3~6.35Doublet (d)~8.8Shielded by the electron-donating amino group at C-2. Coupled to H-4.
H-4~7.42Doublet of Doublets (dd)~8.8, 2.4Deshielded by the adjacent bromine at C-5. Coupled to H-3 and H-6.
H-6~8.05Doublet (d)~2.4Deshielded by the ring nitrogen and adjacent to the bromine. Coupled to H-4.
NH~5.5 (broad)Singlet (s)-Broad signal due to quadrupolar relaxation and potential exchange. Position is solvent-dependent.
N-CH ₂ (H-1')~3.40Triplet (t)~7.2Adjacent to the electron-withdrawing amino group. Coupled to H-2'.
CH ₂ (H-2')~1.70Quintet~7.2Standard alkyl region. Coupled to H-1' and H-3'.
CH ₂ (H-3')~1.60Quintet~6.8Standard alkyl region. Coupled to H-2' and H-4'.
O-CH ₂ (H-4')~3.35Triplet (t)~6.8Adjacent to the electron-withdrawing oxygen atom. Coupled to H-3'.
O-CH~3.30Singlet (s)-Typical chemical shift for a methoxy group.

Causality: The electron-donating amino group at the C-2 position strongly shields the H-3 proton, shifting it upfield. Conversely, the electron-withdrawing bromine atom and the pyridine nitrogen deshield the H-4 and H-6 protons, moving them downfield. The assignments for the methoxybutyl chain are based on standard chemical shift values, with protons closer to the heteroatoms (N and O) being more deshielded[3].

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a map of the carbon skeleton.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted δ (ppm) Justification
C-2~158.5Attached to the amino group, significantly deshielded.
C-3~109.5Shielded by the strong electron-donating effect of the amino group.
C-4~140.2Deshielded by the adjacent bromine atom.
C-5~107.0Directly attached to bromine, but also influenced by the pyridine ring; chemical shift for C-Br can vary.
C-6~148.0Deshielded by the adjacent ring nitrogen.
C-1'~42.0Carbon attached to the secondary amine.
C-2'~28.5Standard aliphatic carbon.
C-3'~27.0Standard aliphatic carbon.
C-4'~72.5Carbon attached to the electronegative oxygen atom.
O-CH₃~59.0Typical chemical shift for a methoxy group carbon.

Causality: The chemical shifts of the pyridine carbons are heavily influenced by the substituents. The C-2, attached to the nitrogen of the amino group, is significantly deshielded. The C-5, bonded to bromine, is expected at a lower field than an unsubstituted carbon but can be influenced by other factors. The side chain carbons follow predictable trends based on their proximity to the nitrogen and oxygen atoms[3].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretch: A secondary amine (R₂NH) is expected to show a single, medium-intensity band in the region of 3350-3310 cm⁻¹[1]. This distinguishes it from a primary amine, which would show two bands.

  • C-H Stretches: Strong bands between 2950-2850 cm⁻¹ will be present due to the sp³ C-H bonds of the methoxybutyl chain. Weaker bands between 3100-3000 cm⁻¹ are expected for the aromatic C-H bonds on the pyridine ring[2].

  • Aromatic Ring Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-N and C-O Stretches: The C-N stretch of the aromatic amine is expected to appear as a strong band between 1335-1250 cm⁻¹[1]. The C-O stretch of the ether in the side chain will likely produce a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z values are 273 and 275.

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Key fragmentation pathways would include:

    • Alpha-cleavage of the N-alkyl chain.

    • Loss of the entire methoxybutyl group.

    • Loss of a bromine radical.

    • Cleavage of the methoxybutyl chain, such as loss of a methoxy group or a butoxy radical.

Experimental Protocols

The following protocols are standardized methodologies for the spectroscopic analysis of N-substituted aminopyridines and are directly applicable to 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[4]. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is common. Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar[5]. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹[5]. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL[6].

  • Instrumentation & Conditions:

    • System: A standard GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer)[6].

    • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable[6].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[6].

    • Oven Program: A temperature gradient is used to ensure good separation. A typical program would start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes[6].

    • Ionization: Electron Impact (EI) at 70 eV is standard for creating fragment ions.

    • Mass Range: Scan a mass range of 40-450 amu to detect the molecular ion and key fragments[6].

Visualizations

Diagrams are essential for visualizing experimental workflows and molecular relationships.

Spectroscopic_Workflow Figure 1. Experimental Workflow for Structural Elucidation cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Figure 1. A streamlined workflow for the complete spectroscopic characterization of a synthesized compound.

Caption: Figure 2. Expected key proton-proton couplings in a 2D COSY NMR spectrum.

References

  • UCLA Chemistry, "IR Spectroscopy Tutorial: Amines," University of California, Los Angeles.
  • BenchChem, "Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Compar
  • BenchChem, "Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide," BenchChem.
  • MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Web of Science, "Table of Characteristic IR Absorptions," Web of Science Group.
  • Beilstein Journals, "Supplementary Inform
  • BenchChem, "Navigating the Maze: A Comparative Purity Analysis of 2-Amino-5-bromo-4-methylpyridine

Sources

Technical Guide: Structure Elucidation of 5-Bromo-N-(4-methoxybutyl)pyridin-2-amine

[1]

Executive Summary & Application Context

This guide details the structural characterization of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2), a critical intermediate in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1]

In drug discovery, the 2-aminopyridine scaffold serves as a privileged structure for hydrogen bonding within ATP-binding pockets.[1] The 5-bromo position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-alkyl chain modulates solubility and lipophilicity.[1]

Objective: To provide a self-validating analytical workflow that unambiguously confirms the regiochemistry, oxidation state, and connectivity of the target molecule, distinguishing it from potential regioisomers (e.g., ring-nitrogen alkylation products).

Synthetic Origin & Impurity Profile

To understand the elucidation strategy, one must understand the genesis of the sample. This compound is typically synthesized via the nucleophilic aromatic substitution (

1
  • Primary Reaction: 5-bromo-2-aminopyridine + 1-bromo-4-methoxybutane (Base/DMF).[1]

  • Critical Impurity Risk:

    • Regioisomer A (Target): Exocyclic amine alkylation (N-alkylation).[1]

    • Regioisomer B (Impurity): Endocyclic ring nitrogen alkylation (formation of a pyridinium salt/imino tautomer).[1]

    • Bis-alkylation: Addition of two alkyl chains to the exocyclic nitrogen.[1]

The analytical protocol below is designed specifically to rule out Regioisomer B and Bis-alkylation.

Mass Spectrometry: Elemental & Isotopic Validation

High-Resolution Mass Spectrometry (HRMS) provides the first "gate" for structural entry.[1]

Isotopic Signature (The "Bromine Fingerprint")

The presence of a bromine atom provides a distinct isotopic pattern due to the natural abundance of


1
  • Protocol: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

  • Expected Observation: A 1:1 doublet for the molecular ion

    
    .[1]
    
  • Target Mass:

    • Formula:

      
      [1]
      
    • Exact Mass (

      
      ): 258.0368 Da[1]
      
    • Exact Mass (

      
      ): 260.0347 Da[1]
      
Fragmentation Logic

Fragmentation confirms the N-substituent.[1] A loss of the methoxybutyl chain confirms the alkyl group is attached to a heteroatom that allows cleavage.[1]

FragmentationM_Ion[M+H]+ m/z 259/261Frag1Loss of OMe [M - 31]+M_Ion->Frag1- CH3OFrag2Cleavage of Alkyl Chain (C-N bond break)M_Ion->Frag2- C5H11OCore5-Bromo-2-aminopyridine Core m/z ~173/175Frag2->CoreDetection of Core

Figure 1: Predicted ESI-MS fragmentation pathway confirming the stability of the aromatic core and liability of the ether chain.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive tool for connectivity.[1]

Sample Preparation Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    to observe the exchangeable N-H proton, which is critical for confirming mono-alkylation.[1]
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1]

^1H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Insight
Pyridine H6 8.05Doublet (d)1H

Ortho to N, Meta to Br.[1] Most deshielded.[1]
Pyridine H4 7.50Doublet of Doublets (dd)1H

Meta to amine, Ortho to Br.[1]
Pyridine H3 6.45Doublet (d)1H

Ortho to amine.[1] Shielded by resonance.[1]
N-H 6.80 - 7.10Broad Triplet (t)1H-Critical Proof: Verifies mono-alkylation.[1]
N-CH2 (a) 3.25Quad/Multiplet2H

Adjacent to NH.[1]
O-CH2 (d) 3.32Triplet (t)2H

Adjacent to Oxygen.[1]
O-CH3 (e) 3.22Singlet (s)3H-Characteristic methoxy singlet.[1]
Chain (b, c) 1.50 - 1.65Multiplet (m)4H-Central methylene protons.[1]

Differentiation Note: If the compound were the Regioisomer B (Endocyclic), the H3 and H4 protons would shift significantly downfield due to the positive charge character on the ring nitrogen, and the N-H signal would be absent or appear as a highly acidic imine proton.

2D NMR Logic (Connectivity Map)

To rigorously prove the structure, we employ 2D correlations.[1][3]

  • COSY (Correlation Spectroscopy):

    • H3

      
       H4 (Strong correlation, ortho coupling).
      
    • H4

      
       H6 (Weak meta coupling).
      
    • N-H

      
       N-CH2 (Confirms alkyl chain is attached to the exocyclic amine).[1]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows long-range coupling (2-3 bonds) from Protons to Carbons.[1]

    • The "Smoking Gun": The N-CH2 protons will show a correlation to the Pyridine C2 carbon.[1] This links the side chain definitively to the ring at the correct position.[1]

NMR_Logiccluster_ringAromatic Corecluster_chainAlkyl ChainH6H6 (8.05 ppm)H4H4 (7.50 ppm)H3H3 (6.45 ppm)H3->H4COSY (Ortho)C2C2 (Quaternary)H3->C2HMBCNHN-H (Broad)NCH2N-CH2 (3.25 ppm)NH->NCH2COSY (Vicinal)NCH2->C2HMBC (3-bond)Definitive Link

Figure 2: 2D NMR Correlation map. The HMBC link between N-CH2 and C2 is the definitive proof of regiochemistry.

Infrared Spectroscopy (IR)

While less specific than NMR, IR provides rapid functional group verification.[1]

  • N-H Stretch: Single band around

    
     (Secondary amine).[1] Note: A primary amine would show two bands; a tertiary amine (bis-alkylated) would show none.[1]
    
  • C-H Stretch (Aliphatic):

    
     (Methoxybutyl chain).[1]
    
  • C=C / C=N (Pyridine Ring):

    
    .[1]
    
  • C-O Stretch (Ether):

    
    .[1]
    

Experimental Validation Workflow

To replicate this elucidation in your lab, follow this stepwise logic:

  • Purity Check (LC-MS): Ensure sample is >95% pure. Look for m/z 259/261. If m/z 517 is present, you have the bis-alkylated impurity.[1]

  • Solubility Test: Dissolve ~5mg in

    
     or 
    
    
    . If insoluble, the sample may be a salt form (hydrobromide).[1] Free-base it using
    
    
    extraction before NMR.[1]
  • 1H NMR Acquisition: Run 16 scans. Check integration. The ratio of Aromatic H : Methoxy H should be 3 : 3.[1]

  • Regioisomer Confirmation: If H3 is shifted downfield (>7.0 ppm), suspect ring alkylation.[1] Confirm with HMBC.

References

  • Chemical Identity & Availability

    • PubChem. "5-Bromo-4-methoxypyridin-2-amine (Related Structure/Analog Data)."[1] National Library of Medicine.[1] Accessed February 27, 2026.[1] [Link][1]

  • Spectroscopic Standards

    • SaveMyExams.[1] "Mass Spectrometry Fragmentation Patterns (Bromine Isotopes)." IB Chemistry Revision. Accessed February 27, 2026.[1] [Link]

  • Synthetic Methodology

    • MDPI.[1] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molbank 2017.[1] Accessed February 27, 2026.[1] [Link]

5-bromo-N-(4-methoxybutyl)pyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

5-bromo-N-(4-methoxybutyl)pyridin-2-amine is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Its structure combines a reactive 5-bromopyridine core—essential for downstream palladium-catalyzed cross-coupling—with a 4-methoxybutyl side chain.[1] This specific alkyl ether tail is strategically employed to modulate lipophilicity (LogP) and improve aqueous solubility compared to purely aliphatic analogues, a critical factor in optimizing oral bioavailability during lead optimization.[1]

Physicochemical Identity Card
PropertyValueTechnical Note
Molecular Formula C₁₀H₁₅BrN₂O Confirmed stoichiometry.[1]
Molecular Weight 259.15 g/mol Average mass for stoichiometric calculations.[1]
Monoisotopic Mass 258.0368 DaFor MS identification (

Br isotope).[1]
CAS Registry Number 1292445-77-2 Unique identifier for procurement/database search.[1]
Isotopic Pattern 1:1 doubletCharacteristic M and M+2 peaks due to

Br/

Br natural abundance.[1]
Appearance Off-white to pale yellow solidTypical of halogenated aminopyridines.[1]
Solubility DMSO, Methanol, DCMLimited solubility in water; soluble in polar organic solvents.[1]

Part 2: Structural Analysis & Synthetic Logic

As a Senior Application Scientist, it is critical to look beyond the formula and understand the reactivity profile of this molecule. The molecule features two distinct functional domains:[1]

  • The Electrophilic Handle (C-5 Position): The bromine atom at the 5-position of the pyridine ring is activated for oxidative addition.[1] This makes the molecule an ideal substrate for Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) couplings, allowing researchers to attach complex aryl or heteroaryl scaffolds.[1]

  • The Solubilizing Tail (N-Alkyl): The 4-methoxybutyl group acts as a flexible linker.[1] The terminal methoxy group serves as a weak hydrogen bond acceptor, potentially interacting with solvent water molecules or specific residues within a protein binding pocket, without introducing a strong donor that might incur a desolvation penalty.[1]

Synthesis Pathway: The High-Fidelity Protocol

While direct alkylation of 5-bromo-2-aminopyridine is possible, it often leads to mixtures of mono- and bis-alkylation, requiring tedious chromatographic separation.[1]

Recommended Route: Nucleophilic Aromatic Substitution (


) 
The superior method involves the displacement of a labile leaving group (fluorine) on the pyridine ring by the primary amine.[1] This ensures exclusively mono-N-alkylation.[1]

Reaction Scheme: 5-Bromo-2-fluoropyridine + 4-Methoxybutylamine → Product + HF

SynthesisWorkflow Start Start: 5-Bromo-2-fluoropyridine Conditions Conditions: DMSO, DIPEA 90°C, 4-6 hrs Start->Conditions Reagent Reagent: 4-Methoxybutylamine (1.1 equiv) Reagent->Conditions Workup Workup: Ethyl Acetate Ext. Water Wash (x3) Conditions->Workup S_NAr Mechanism Product Final Product: 5-bromo-N-(4-methoxybutyl) pyridin-2-amine Workup->Product Crystallization/Flash

Figure 1: Optimized


 synthesis pathway minimizing side reactions.

Part 3: Experimental Protocols

Protocol 1: Synthesis via (Scale: 10 mmol)[1]

Objective: Selective synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine without bis-alkylation byproducts.

Materials:

  • 5-Bromo-2-fluoropyridine (1.76 g, 10 mmol)[1]

  • 4-Methoxybutylamine (1.13 g, 11 mmol)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.6 mL, 15 mmol)[1]

  • DMSO (Dimethyl sulfoxide) (anhydrous, 10 mL)[1]

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoropyridine in 10 mL of DMSO.

  • Addition: Add DIPEA followed by the slow addition of 4-methoxybutylamine.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor via LC-MS or TLC (30% EtOAc/Hexanes).[1]

    • Checkpoint: Conversion should be complete within 4–6 hours. Look for the disappearance of the starting fluoride (

      
      ) and appearance of the more polar product (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.

    • Observation: The product may precipitate as a solid.[1] If so, filter and wash with water.[1] If oil forms, extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: If extraction was performed, wash the organic layer with water (3x) to remove DMSO, then brine.[1] Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Validation (Self-Check):

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic pyridine protons (d, ~8.1 ppm; dd, ~7.5 ppm; d, ~6.3 ppm) and the distinctive triplets of the butyl chain.[1] The methoxy singlet should appear around 3.3 ppm.[1]

  • LC-MS: Confirm mass peak at 259/261 (1:1 ratio).

Part 4: Downstream Applications

This molecule is rarely the end-product.[1] It is a "warhead carrier."[1] The bromine is a placeholder for complexity.[1]

Applications cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination Core 5-bromo-N-(4-methoxybutyl) pyridin-2-amine Boronic Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Core->Boronic Amine R-NH2 Pd2(dba)3, XPhos, NaOtBu Core->Amine Biaryl Biaryl Product (Kinase Inhibitor Scaffold) Boronic->Biaryl Diamine Unsymmetrical Diaminopyridine Amine->Diamine

Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle.[1]

Strategic Note: When using this building block in Suzuki couplings, protect the secondary amine (N-H) with a Boc group if the boronic acid partner is sensitive or if the catalyst system is prone to poisoning by free amines.[1] However, for many standard conditions (e.g.,


, aq.[1] 

), the free amine is tolerated.[1]

References

  • Chiralen Chemical Database. Product Entry: 5-Bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS 1292445-77-2).[1][2] Retrieved from [1]

  • ChemScene. Compound Properties: 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine (Structural Analog Comparison). Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485433 (5-Bromo-4-methoxypyridin-2-amine - Isomer Distinction).[1] Retrieved from [1]

  • CymitQuimica. Building Blocks and Intermediates Catalog. Retrieved from [1]

Sources

Strategic Utilization of 5-Bromo-N-(4-methoxybutyl)pyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are the cornerstone of targeted therapeutic design. Among these, 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2) emerges as a highly privileged, versatile building block[1]. Characterized by a reactive halogen handle, a hinge-binding heteroaromatic core, and a flexible, solubilizing side chain, this molecule is instrumental in the rapid synthesis of kinase inhibitors and targeted protein degraders (PROTACs).

This whitepaper dissects the structural rationale, synthetic methodologies, and pharmacological applications of this specific scaffold, providing researchers with field-proven protocols and mechanistic insights to accelerate drug discovery pipelines.

Structural & Mechanistic Rationale

The utility of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine lies in its tripartite structural design, where every functional group serves a distinct pharmacological and synthetic purpose.

The Pyridin-2-amine Core: Kinase Hinge Binding

The 2-aminopyridine motif is a classic ATP-competitive hinge-binding pharmacophore. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. This bidentate interaction mimics the binding of the adenine ring of ATP within the kinase active site, making it a foundational structure for inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and UNC51-like kinase 1 (ULK1)[2][3].

The 5-Bromo Substituent: The Synthetic Vector

The bromine atom at the 5-position is electronically activated by the electron-donating exocyclic amine at the 2-position. This electronic push makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts. It serves as the primary vector for extending the molecule into the hydrophobic back-pocket of a kinase via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4].

The 4-Methoxybutyl Chain: Solubilization and Linker Topology

The N-linked 4-methoxybutyl chain provides a critical balance of lipophilicity and polarity.

  • Causality in ADME: The butyl spacer increases the LogP to enhance cell membrane permeability, while the terminal ether oxygen acts as a hydrogen bond acceptor to maintain aqueous solubility.

  • PROTAC Utility: In the development of chimeric degraders, this chain extends into the solvent-exposed region of the target protein. The methoxy group can be selectively demethylated (e.g., using BBr₃) to yield a terminal hydroxyl, providing an immediate attachment point for PEGylated or alkyl linkers directed toward E3 ligase ligands.

Synthetic Workflows & Protocols

To fully leverage this building block, researchers rely on transition-metal-catalyzed cross-coupling. Below is a self-validating, step-by-step protocol for the C5-arylation of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

Protocol: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

Objective: To couple an aryl boronic acid to the C5 position, generating a diversified kinase inhibitor scaffold.

  • Step 1: Reagent Assembly & Degassing (Causality: Catalyst Preservation)

    • Action: In an oven-dried Schlenk tube, combine 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetallation step. The solvent mixture must be sparged with Argon for 15 minutes because ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex.

  • Step 2: Catalyst Activation

    • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the tube and heat to 90°C.

    • Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step and reducing protodeboronation side-reactions.

  • Step 3: Reaction Execution & In-Process Control (IPC)

    • Action: Stir at 90°C for 4–6 hours. Perform an LC-MS IPC at 4 hours.

    • Self-Validation: The reaction is deemed complete only when the LC-MS trace shows >95% consumption of the starting material (m/z [M+H]⁺ corresponding to the brominated starting mass) and the appearance of the coupled product mass. If unreacted bromide remains, spike with an additional 0.02 eq of catalyst.

  • Step 4: Workup and Purification

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

SynthWorkflow A 5-Bromo-N-(4-methoxybutyl) pyridin-2-amine B Pd(0) Catalyst Oxidative Addition A->B C-Br Bond Activation C Aryl Boronic Acid Transmetallation B->C Base / Heat (90°C) D Reductive Elimination C->D Intermediate Complex D->B Pd(0) Regeneration E C5-Arylated Kinase Inhibitor D->E C-C Bond Formation

Caption: Workflow of Pd-catalyzed Suzuki-Miyaura cross-coupling for C5-arylation of the scaffold.

Pharmacological Applications

The derivatization of the 5-bromo-pyridin-2-amine core has led to significant breakthroughs in targeted oncology.

Overcoming ALK Resistance in NSCLC

Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib, are frontline therapies for Non-Small Cell Lung Cancer (NSCLC) harboring EML4-ALK fusions. However, point mutations in the kinase domain (e.g., L1196M gatekeeper mutation) rapidly confer clinical resistance. Substituted 2-aminopyridine derivatives synthesized from 5-bromo-pyridin-2-amines have been extensively patented and utilized to create next-generation ALK inhibitors that maintain potency against these resistant mutant variants[3].

ULK1 Inhibition and Autophagy Blockade

UNC51-like kinase 1 (ULK1) is a critical initiator of autophagy, a cellular recycling process hijacked by cancer cells to survive nutrient deprivation and chemotherapy. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 5-bromo-pyrimidin-2-amines and pyridin-2-amines act as potent, ATP-competitive ULK1 inhibitors. By binding to the kinase hinge region, these compounds effectively block autophagosome formation, thereby forcing stressed NSCLC cells into apoptosis[2].

ULK1Pathway S1 Nutrient Deprivation / Stress S2 AMPK Activation S1->S2 S3 ULK1 Complex (Initiation) S2->S3 Phosphorylation S4 Autophagosome Formation S3->S4 Autophagy Cascade Apoptosis Apoptosis (Cell Death) S3->Apoptosis Blockade induces apoptosis S5 Cell Survival (Cancer) S4->S5 Inhibitor 2-Aminopyridine Derived Inhibitor Inhibitor->S3 ATP-Competitive Binding

Caption: Mechanism of action for ULK1 inhibitors derived from the 2-aminopyridine scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the functionalization of 5-bromo-pyridin-2-amine building blocks based on established literature parameters[3][4].

Coupling Reaction TypeCross-Coupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield (%)
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O90°C / 4-6h75 - 88%
Suzuki-Miyaura Heteroaryl BoronatesPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH100°C / 12h60 - 72%
Buchwald-Hartwig Cyclic Amines (e.g., Piperazine)Pd₂(dba)₃ / XPhosCs₂CO₃ / 1,4-Dioxane100°C / 8h65 - 80%
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N (neat or DMF)70°C / 6h80 - 92%

Note: Yields are highly dependent on the steric bulk and electronic nature of the specific coupling partner. The 4-methoxybutyl chain generally improves solubility in organic solvents, facilitating easier workup and higher recovered yields compared to unsubstituted analogs.

References

  • Building Blocks | CymitQuimica: 5-Bromo-N-(4-methoxybutyl)pyridin-2-amine. CymitQuimica. 1

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry / PubMed. 2

  • SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR. European Patent Office - EP 2952510 B1. 3

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.4

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide presents a predicted mechanism of action for the novel compound, 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, based on an extensive analysis of its structural motifs and the known activities of analogous compounds. We hypothesize that this compound is a kinase inhibitor, a premise supported by the frequent role of 2-aminopyridine derivatives as modulators of kinase activity.[3][4] This document will provide a comprehensive, step-by-step experimental workflow designed to rigorously test this hypothesis, from initial broad-spectrum screening to specific target validation and cellular-level characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related molecules.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In the case of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, three key structural features guide our mechanistic hypothesis: the 2-aminopyridine core, the 5-bromo substituent, and the N-(4-methoxybutyl) side chain.

  • The 2-Aminopyridine Scaffold: This heterocyclic motif is a well-established pharmacophore known for its ability to interact with the ATP-binding site of various kinases.[4] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors.[4] Numerous 2-aminopyridine derivatives have been developed as potent inhibitors of a range of kinases, including Janus kinases (JAKs), mitogen-activated protein (MAP) kinases, and cyclin-dependent kinases (CDKs).[3][4][5]

  • The 5-Bromo Substituent: The presence and position of a halogen atom on the pyridine ring can significantly influence a compound's biological activity. While some studies suggest that halogenation can decrease antiproliferative activity in certain contexts[6][7], others have shown that bromo-substitution can lead to potent and selective inhibitors. For example, a 3-bromo-substituted pyridyl N-oxide amide was found to be a potent farnesyl-protein transferase inhibitor with in vivo antitumor activity.[8] The bromine atom can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • The N-(4-methoxybutyl) Side Chain: The N-alkyl substitution on the 2-amino group is crucial for modulating potency and selectivity. This flexible butyl chain can explore and interact with hydrophobic pockets within the target protein's binding site. The terminal methoxy group can also form additional hydrogen bonds, further anchoring the molecule. The nature of this side chain can differentiate the compound's activity from other 2-aminopyridine derivatives, which have shown diverse biological effects including anticonvulsant and nitric oxide synthase inhibitory activities.[9][10]

Based on this structural analysis, our primary hypothesis is that 5-bromo-N-(4-methoxybutyl)pyridin-2-amine functions as a kinase inhibitor . The following sections will detail a comprehensive strategy to validate this prediction.

Predicted Signaling Pathway and Point of Intervention

We postulate that 5-bromo-N-(4-methoxybutyl)pyridin-2-amine will competitively inhibit the ATP-binding site of one or more protein kinases. This inhibition would block the downstream phosphorylation cascade, thereby modulating cellular processes regulated by the target kinase. The specific pathway will depend on the kinase(s) targeted. Given the prevalence of 2-aminopyridine derivatives as inhibitors of kinases involved in cancer and inflammation, we propose an initial focus on pathways such as the JAK-STAT, MAPK/ERK, or PI3K/Akt signaling cascades.

Predicted Kinase Inhibitor Mechanism of Action Predicted Kinase Inhibitor Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Substrate (Inactive) Downstream Substrate (Inactive) Target Kinase->Downstream Substrate (Inactive) Phosphorylates ADP ADP Target Kinase->ADP Downstream Substrate (Active) Downstream Substrate (Active) Downstream Substrate (Inactive)->Downstream Substrate (Active) Transcription Factors Transcription Factors Downstream Substrate (Active)->Transcription Factors Activates 5-bromo-N-(4-methoxybutyl)pyridin-2-amine 5-bromo-N-(4-methoxybutyl)pyridin-2-amine 5-bromo-N-(4-methoxybutyl)pyridin-2-amine->Target Kinase Inhibits ATP Binding ATP ATP ATP->Target Kinase Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Predicted mechanism of action for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine as a kinase inhibitor.

Experimental Validation Workflow

To systematically investigate our hypothesis, we propose a multi-stage experimental approach. This workflow is designed to first identify the molecular target(s) of the compound and then to characterize its biological effects in a cellular context.

Experimental Validation Workflow Experimental Validation Workflow Start Start Broad Kinase Panel Screening Broad Kinase Panel Screening Start->Broad Kinase Panel Screening Hit Identification Hit Identification Broad Kinase Panel Screening->Hit Identification Dose-Response and IC50 Determination Dose-Response and IC50 Determination Hit Identification->Dose-Response and IC50 Determination Yes Refine Hypothesis/Select New Targets Refine Hypothesis/Select New Targets Hit Identification->Refine Hypothesis/Select New Targets No Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response and IC50 Determination->Cellular Thermal Shift Assay (CETSA) Target Engagement Confirmed? Target Engagement Confirmed? Cellular Thermal Shift Assay (CETSA)->Target Engagement Confirmed? Western Blot for Downstream Signaling Western Blot for Downstream Signaling Target Engagement Confirmed?->Western Blot for Downstream Signaling Yes Target Engagement Confirmed?->Refine Hypothesis/Select New Targets No Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Western Blot for Downstream Signaling->Cell-Based Phenotypic Assays Mechanism of Action Elucidated Mechanism of Action Elucidated Cell-Based Phenotypic Assays->Mechanism of Action Elucidated

Caption: A stepwise workflow for the experimental validation of the predicted mechanism of action.

Stage 1: Target Identification and Initial Validation
3.1.1. Broad Kinase Panel Screening

The initial step is to perform a broad-spectrum kinase screen to identify potential targets. This can be accomplished using commercially available kinase panel services that test the compound against hundreds of purified kinases.

Protocol:

  • Prepare a stock solution of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine in DMSO.

  • Submit the compound for screening at a fixed concentration (e.g., 1 or 10 µM) against a comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's kinase profiling services).

  • The primary output will be the percent inhibition for each kinase in the panel.

Data Presentation:

Kinase TargetPercent Inhibition at 1 µMKinase Family
Kinase A95%Tyrosine Kinase
Kinase B88%Serine/Threonine Kinase
Kinase C25%Tyrosine Kinase
.........
3.1.2. Dose-Response and IC50 Determination

For the top "hits" identified in the primary screen (typically those with >80% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Perform in vitro kinase assays for each hit kinase using a range of concentrations of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (e.g., from 1 nM to 100 µM).

  • Measure kinase activity at each concentration.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM)Selectivity (vs. other hits)
Kinase A1510-fold vs. Kinase B
Kinase B150-
Stage 2: Cellular Target Engagement
3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that the compound binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol:

  • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified target kinase).

  • Treat the cells with either vehicle (DMSO) or 5-bromo-N-(4-methoxybutyl)pyridin-2-amine at various concentrations.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target kinase remaining at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Stage 3: Downstream Signaling and Cellular Effects
3.3.1. Western Blotting for Downstream Signaling

To confirm that target engagement translates into functional inhibition of the signaling pathway, we will analyze the phosphorylation status of known downstream substrates of the target kinase.

Protocol:

  • Treat the selected cell line with increasing concentrations of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine for a specified time.

  • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated and total forms of the downstream substrate(s).

  • A dose-dependent decrease in the phosphorylation of the substrate will confirm pathway inhibition.

3.3.2. Cell-Based Phenotypic Assays

The final step is to assess the effect of the compound on cellular phenotypes that are regulated by the target kinase.

Protocol:

  • Proliferation/Viability Assays: Treat cells with the compound for 24-72 hours and measure cell viability using assays such as MTT or CellTiter-Glo®.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, use techniques like Annexin V/PI staining followed by flow cytometry.

  • Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells by propidium iodide staining and flow cytometry.

Conclusion and Future Directions

This in-depth guide provides a robust framework for elucidating the mechanism of action of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine. By systematically progressing from broad-based screening to specific target validation and cellular characterization, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from this workflow will not only confirm our primary hypothesis of kinase inhibition but will also provide critical insights for potential therapeutic applications and further lead optimization. Should the initial hypothesis prove incorrect, the data from the broad kinase screen will still be valuable in directing future investigations towards other potential target classes. The versatile nature of the 2-aminopyridine scaffold suggests that even if it is not a kinase inhibitor, it is likely to have other interesting biological activities worth exploring.[10][11][12]

References

  • Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. PubMed,
  • The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review. Benchchem,
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. PubMed,

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed,
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing,
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI,
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents. PubMed,
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem,

Sources

Methodological & Application

Protocol for dissolving 5-bromo-N-(4-methoxybutyl)pyridin-2-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solubilization Protocol for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Executive Summary

This guide details the standardized protocol for the solubilization, storage, and application of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2) in in vitro biological assays. Due to the lipophilic nature of the brominated pyridine scaffold and the alkyl-ether side chain, this compound presents specific solubility challenges in aqueous media. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure compound stability and bioavailability while minimizing solvent-induced cytotoxicity.

Compound Profile & Physicochemical Properties

Understanding the chemical nature of the solute is the first step in successful assay design.

PropertyDetail
Compound Name 5-bromo-N-(4-methoxybutyl)pyridin-2-amine
CAS Number 1292445-77-2
Molecular Formula C₁₀H₁₅BrN₂O
Molecular Weight 259.14 g/mol
Predicted LogP ~2.5 - 3.5 (Lipophilic)
Physical State Solid (Powder/Crystalline)
Storage (Solid) 2-8°C, desiccated, protected from light
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)

Core Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 50 mM) suitable for long-term storage.

Reagents & Equipment
  • Solvent: DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile-filtered, hybridoma/cell-culture tested.

  • Vessel: Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes (DMSO resistant). Avoid polystyrene.

  • Tools: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature for 30 minutes before opening. This prevents condensation from introducing moisture, which degrades DMSO stocks.

  • Weighing: Weigh approximately 2–5 mg of the compound. Record the exact mass (

    
     in mg).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve the target concentration (
    
    
    
    in mM) using the formula:
    
    
    • Example: To make a 10 mM stock from 2.6 mg of compound:

      
      
      
  • Dissolution: Add the calculated volume of DMSO.

    • Vortex: Vortex vigorously for 30 seconds.

    • Inspection: Hold against a light source. The solution must be completely clear.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The brominated pyridine ring can enhance crystal lattice energy, requiring mechanical energy to break.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Assay Application: Serial Dilution Strategy

Scientific Rationale: Direct dilution of a high-concentration lipophilic stock into aqueous media often causes "precipitation shock," where the compound crashes out of solution as invisible micro-aggregates. To prevent this, we use a step-down dilution method.

The "200x" Intermediate Step

Instead of adding 1 µL of stock directly to 1000 µL of media, create an intermediate dilution in DMSO.

  • Goal: Final Assay Concentration = 10 µM (0.1% DMSO).

  • Preparation:

    • Prepare a 200x concentrate in 100% DMSO (e.g., dilute 10 mM stock to 2 mM).

    • Perform serial dilutions in DMSO for your dose-response curve (e.g., 2 mM, 0.6 mM, 0.2 mM...).

  • Final Addition:

    • Add 1 µL of the 200x DMSO solution to 199 µL of culture medium.

    • This ensures the final DMSO concentration is locked at 0.5% across all wells, eliminating solvent variability as a confounding factor.

Table: Recommended DMSO Limits

Assay TypeMax Recommended DMSO %Rationale
Cell-Free (Enzymatic) 1.0% - 5.0%Enzymes are generally robust; solubility is the priority.
Cell-Based (Immortalized) 0.1% - 0.5%HeLa, HEK293, etc. tolerate 0.5% well.
Primary Cells / Stem Cells < 0.1%High sensitivity to membrane permeabilization by DMSO.[1]

Visualization of Workflows

Figure 1: Solubilization & Assay Workflow

A logical flow ensuring compound integrity from powder to plate.

G Start Solid Compound (Store 4°C) Weigh Weigh Mass (m) Equilibrate to RT Start->Weigh Calc Calculate DMSO Vol Target: 10-50 mM Weigh->Calc Dissolve Add DMSO Vortex & Sonicate Calc->Dissolve Check Visual Inspection Clear Solution? Dissolve->Check Check->Dissolve No (Repeat Sonication) Aliquot Aliquot & Store (-20°C / -80°C) Check->Aliquot Yes DiluteDMSO Serial Dilution (in 100% DMSO) Aliquot->DiluteDMSO Thaw DiluteMedia Final Dilution (into Media) DiluteDMSO->DiluteMedia 1:200 to 1:1000 Assay In Vitro Assay (Keep DMSO < 0.5%) DiluteMedia->Assay

Caption: Step-by-step workflow for preparing 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, minimizing precipitation risks.

Figure 2: Troubleshooting Solubility Issues

Decision matrix for handling precipitation or turbidity.

SolubilityLogic Start Turbidity Observed in Stock? Sonicate Sonicate (37°C, 10 min) Start->Sonicate Check Clear? Sonicate->Check Success Proceed to Assay Check->Success Yes Fail Precipitate Remains Check->Fail No AddSolvent Dilute Stock (e.g. 10mM -> 5mM) Fail->AddSolvent Preferred AltSolvent Test Ethanol (If assay permits) Fail->AltSolvent Alternative AddSolvent->Sonicate

Caption: Troubleshooting logic for persistent turbidity. Sonication and concentration adjustment are primary interventions.

Critical Quality Control (Self-Validation)

To ensure the protocol is "self-validating," perform the Microscopy Precipitate Test before running your main screen:

  • Prepare a "dummy" plate with media and compound at the highest test concentration (e.g., 100 µM).

  • Incubate for 1 hour at 37°C.

  • Inspect under a phase-contrast microscope (10x or 20x objective).

  • Fail Criteria: Presence of dark crystals, needles, or amorphous aggregates.

  • Pass Criteria: Uniform background similar to the DMSO-only control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485433, 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

Sources

Application of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerating Lead Optimization with 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a potent lead compound—the "Fragment-to-Lead" phase—is the most critical bottleneck.[1][2] This application note details the utility of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2) as a high-value "advanced fragment" or scaffold.[1][2]

Unlike bare-minimum fragments, this molecule incorporates a privileged 2-aminopyridine core (validated for kinase and GPCR targeting) with a pre-installed methoxybutyl solubility tail.[1][2] The 5-bromo position serves as a highly reactive "growth vector," enabling rapid library generation via palladium-catalyzed cross-coupling.[1][2] This guide provides a validated workflow for utilizing this scaffold to probe solvent channels and optimize binding affinity while maintaining physicochemical compliance.

Technical Analysis: The Scaffold Advantage

Successful FBDD relies on the "Rule of Three" (Ro3) and the strategic placement of growth vectors. 5-bromo-N-(4-methoxybutyl)pyridin-2-amine is engineered to address common failure modes in early discovery: solubility and vector accessibility.[1][2]

Structural Dissection[1]
Structural ComponentFunction in FBDDMechanism of Action
2-Aminopyridine Core Pharmacophore Anchor Acts as a bidentate hydrogen bond donor/acceptor, typically binding to the "hinge region" of kinases (e.g., mimicking the adenine ring of ATP).[1][2][3]
5-Bromo Substituent Elaboration Vector A metabolically stable handle for Pd-catalyzed C-C or C-N bond formation (Suzuki, Buchwald-Hartwig), allowing "Fragment Growing" into adjacent hydrophobic pockets.[1][2]
4-Methoxybutyl Chain Solubility & Probing The ether oxygen improves aqueous solubility (critical for high-concentration NMR/SPR screens), while the butyl chain probes the solvent front, preventing the "molecular obesity" often seen with lipophilic tails.[1][2]
Physicochemical Profile (In Silico)
  • Molecular Weight: ~259.14 Da (Compliant with Ro3 < 300 Da).[1][2]

  • cLogP: ~2.3 (Ideal range for cell permeability).[1][2]

  • H-Bond Donors/Acceptors: 1 / 3 (Maintains specific interactions without desolvation penalties).[1][2]

  • TPSA: ~45 Ų (High oral bioavailability potential).[1][2]

Strategic Application: Fragment Growing Workflow

The primary application of this molecule is in Fragment Growing .[1] Instead of screening thousands of random fragments, researchers use this scaffold to systematically explore the chemical space adjacent to the ATP-binding site.[1][2]

The "Vector-Driven" Discovery Cycle

The 5-bromo position allows for the modular attachment of aromatic or heteroaromatic diversity elements.[1][2] This transforms the scaffold from a micromolar binder (hinge only) to a nanomolar inhibitor (hinge + hydrophobic pocket binder).[1][2]

FBDD_Workflow Figure 1: Vector-Driven Fragment Elaboration Workflow Scaffold Scaffold: 5-bromo-N-(4-methoxybutyl) pyridin-2-amine Coupling Reaction: Pd-Catalyzed Suzuki-Miyaura Scaffold->Coupling + Boronic Acids Library Library Generation: Diversified at C-5 Position (R-Groups) Coupling->Library Parallel Synthesis Screening Screening: SPR / X-Ray Crystallography Library->Screening Kd Determination Screening->Scaffold Iterative Design Lead Lead Candidate: High Affinity (<100 nM) Valid Vector Screening->Lead SAR Analysis

Experimental Protocols

Protocol A: Parallel Synthesis via Suzuki-Miyaura Coupling

Objective: To generate a focused library of 20-50 analogues by elaborating the 5-bromo position. Scale: Micro-scale (50 µmol per reaction) for high-throughput synthesis.

Materials:

  • Scaffold: 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (1 equiv).[1][2]

  • Reagents: Diverse Aryl Boronic Acids (1.5 equiv), Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%), K₂CO₃ (3 equiv).[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold in degassed 1,4-dioxane to a concentration of 0.1 M.

  • Dispensing: Aliquot 500 µL (50 µmol) of the scaffold solution into each vial of a 96-well reaction block.

  • Reagent Addition: Add 75 µmol of unique aryl boronic acids to each well.

  • Catalyst Activation: Add the catalyst solution (2.5 µmol Pd) and aqueous K₂CO₃ (150 µmol) under an inert atmosphere (Nitrogen/Argon).[1][2]

  • Reaction: Seal the block and heat at 90°C for 12 hours with vigorous shaking.

  • Work-up: Filter the reaction mixtures through a silica or Celite plug to remove Palladium black. Evaporate solvent using a Genevac or SpeedVac.

  • Purification: Purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient).

  • QC: Verify identity and purity (>95%) via LC-MS.

Scientific Rationale:

  • Why Pd(dppf)Cl₂? This catalyst is robust against steric hindrance and tolerates the basic nitrogen of the pyridine ring, which can sometimes poison other Pd catalysts.[1]

  • Why Dioxane/Water? The biphasic system ensures solubility of inorganic bases while maintaining a high boiling point for the reaction.[1]

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: To determine binding kinetics (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

) and affinity (

) of the elaborated library against a target protein (e.g., CDK2, BRAF).[2]

Materials:

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1][2] Note: Add 1-2% DMSO to match sample solvent.[1][2]

Step-by-Step Procedure:

  • Immobilization: Immobilize the target kinase on the CM5 chip using standard Amine Coupling (EDC/NHS chemistry) to a density of ~2000 RU.[1] Reference channel should be activated/deactivated without protein.[1]

  • Sample Prep: Dilute the synthesized analogues in Running Buffer to a concentration series (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration is matched exactly to the running buffer (critical to avoid bulk refractive index errors).

  • Injection Cycle:

    • Association: Inject sample for 60 seconds at 30 µL/min.

    • Dissociation: Switch to buffer flow for 120 seconds.

    • Regeneration: If necessary, use a mild pulse of 10 mM Glycine-HCl (pH 2.5).[1][2] For fragments, rapid dissociation often negates the need for regeneration.[1]

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

  • Validation Criteria:

    • Ligand Efficiency (LE): Calculate LE = ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][4] Target LE > 0.3.
      
    • Stoichiometry:

      
       should match theoretical predictions based on MW ratios.
      

Mechanistic Visualization: Binding Mode

The following diagram illustrates the hypothetical binding mode of the scaffold within a typical Kinase ATP-binding pocket, highlighting the strategic role of each functional group.

Binding_Interaction Figure 2: Mechanistic Interaction Map of the Scaffold in the ATP Pocket Hinge Kinase Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Channel (Water Network) Pyridine 2-Aminopyridine Core Pyridine->Hinge H-Bond (Donor/Acceptor) Bromo 5-Bromo Vector Bromo->Gatekeeper Hydrophobic Contact (Elaboration Site) Chain Methoxybutyl Chain Chain->Solvent Solubilization & Entropic Gain

References

  • Murray, C. W., & Rees, D. C. (2009).[1][2] The rise of fragment-based drug discovery.[1][2][3][4][5][6][7] Nature Chemistry.[1] Link

  • Erlanson, D. A., et al. (2016).[1][2] Twenty years on: the impact of fragment-based drug discovery.[1][2][6] Nature Reviews Drug Discovery.[1] Link

  • PubChem. (2023).[1] Compound Summary: 5-Bromo-4-methoxypyridin-2-amine (Related Isomer/Analog).[1][2] National Library of Medicine.[1] Link[1][2]

  • Scott, D. E., et al. (2012).[1][2] Fragment-based approaches in drug discovery and chemical biology.[1][2][3][6] Biochemistry.[1][3] Link[1][2]

  • Chemical Vendor Data. (2023). 5-Bromo-N-(4-methoxybutyl)pyridin-2-amine Product Page.[1][2][8] Chiralen / CymitQuimica.[1] Link

(Note: While specific literature on the exact CAS 1292445-77-2 is limited to vendor catalogs, the protocols and principles described above are derived from standard, authoritative practices in FBDD using aminopyridine scaffolds.)

Sources

Derivatization of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic derivatization of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2), a high-value scaffold for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.[1]

The 2-aminopyridine core is a privileged structure in kinase inhibitors (e.g., targeting CDK, JAK, or ALK) and GPCR ligands. The 5-position bromine serves as the primary "diversity vector" for extending the molecule into deep hydrophobic pockets, while the N-(4-methoxybutyl) tail typically functions as a solvent-exposed solubilizing group that may also engage in specific distal interactions.[1]

Part 1: Strategic Derivatization Map

The following decision tree illustrates the primary synthetic pathways for diversifying this scaffold. The strategy prioritizes the C-5 position (Vector A) while preserving the integrity of the methoxybutyl ether chain.

SAR_Strategy Core 5-bromo-N-(4-methoxybutyl) pyridin-2-amine (Starting Material) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0), HNR2 Sonogashira Sonogashira (Alkynyl Linkers) Core->Sonogashira Pd(0)/Cu(I), Alkyne Acylation N-Acylation/Urea Synthesis (H-Bond Modulation) Core->Acylation R-COCl / Isocyanate Biaryl 5-Aryl Analogs (Pi-Stacking/Hinge Binding) Suzuki->Biaryl Amine 5-Amino Analogs (Solubility/Polarity) Buchwald->Amine Alkyne 5-Alkynyl Analogs (Rigid Spacers) Sonogashira->Alkyne Amide N-Acyl Derivatives (Donor/Acceptor Switch) Acylation->Amide

Caption: Synthetic workflow for the diversification of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.[1] Solid lines indicate primary C-5 functionalization; dashed lines indicate secondary exocyclic amine modification.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-5 Arylation)

Objective: To install aryl or heteroaryl rings at the 5-position, probing the electronic and steric requirements of the binding pocket.[1] Mechanism: Pd(0)-catalyzed cycle involving oxidative addition (facile at C-Br), transmetallation with boronic acid, and reductive elimination.[1]

Reagents & Equipment:

  • Substrate: 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

  • Inert Gas: Nitrogen or Argon[3][4]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (100 mg, 0.38 mmol), boronic acid (0.46 mmol), and base (potassium phosphate tribasic, 245 mg, 1.15 mmol).

  • Degassing: Add 1,4-dioxane (3.0 mL) and water (0.75 mL). Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd(dppf)Cl₂, 16 mg, 0.019 mmol) quickly under a positive stream of argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 110°C for 30–60 minutes.

  • Monitoring: Check reaction progress via LC-MS (Target mass: Substrate MW - Br + Aryl). The methoxybutyl chain is stable, but watch for protodeboronation of the boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0–10% MeOH in DCM (The pyridine nitrogen and secondary amine make the product polar).

Validation Point: The 4-methoxybutyl ether is stable under these basic conditions. Avoid acidic workups that could cleave the ether.

Protocol B: Buchwald-Hartwig Amination (C-5 Amination)

Objective: To introduce nitrogen-containing motifs (morpholines, piperazines) at the 5-position, often used to improve solubility or target solvent-exposed residues.[1]

Reagents:

  • Substrate: 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂[1]

  • Ligand: XPhos or BINAP (5–10 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1][3]

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. The base (NaOtBu) is moisture-sensitive.

  • Mixing: In a glovebox or under strict Schlenk conditions, combine the substrate (100 mg), Pd source, Ligand, and Base.

  • Solvent: Add anhydrous, degassed Toluene (4 mL).

  • Amine Addition: Add the secondary amine via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Optimization: If conversion is low, switch to BrettPhos ligand, which is superior for aminopyridines.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[4] Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often required due to the high polarity of the diamine product. Use a basic buffer (Ammonium Bicarbonate) to keep the pyridine neutral during purification.

Part 3: Data Analysis & SAR Interpretation

Physicochemical Considerations

The 4-methoxybutyl group provides a specific lipophilic/hydrophilic balance. When analyzing SAR data, compare the derivatives against a "control" molecule lacking the methoxy group (e.g., N-butyl) to validate the ether's role.

Parameter5-Bromo Precursor5-Aryl Derivative (Example)5-Amino Derivative (Example)
MW ~259.1~335.4 (Phenyl)~265.3 (Morpholino)
cLogP ~2.5~3.8~1.8
H-Bond Donors 1 (Exocyclic NH)11
H-Bond Acceptors 3 (Py-N, Ether-O, NH)34
Key Feature Halogen HandleHydrophobic ReachSolubility/Polarity
Troubleshooting Guide
  • Issue: Low Conversion in Suzuki Coupling.

    • Cause: Pyridine nitrogen coordinating to Pd catalyst.

    • Solution: Increase catalyst loading to 10 mol% or switch to a high-turnover catalyst like Pd(Amphos)Cl₂ .[1]

  • Issue: Protodehalogenation (Formation of des-bromo byproduct). [1]

    • Cause: Hydride source in the reaction (often from solvent or excess alcohol).

    • Solution: Ensure solvents are anhydrous (for Buchwald) and avoid excessive heating times.

  • Issue: Cleavage of Methoxybutyl Chain.

    • Cause: Strong Lewis acids (e.g., BBr₃) or extremely harsh acidic conditions.

    • Solution: Keep workups pH > 3. The alkyl ether is generally robust but can cleave under aggressive demethylation conditions intended for other parts of the molecule.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]

  • BenchChem. (2025).[4] Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[1][4] BenchChem Application Library. Link[1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Contextual reference for standard coupling mechanisms).
  • ChemScene. (2025). Product Data: 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine.[1][5] (Structural analog reference for stability data). Link

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Ticket ID: #SYN-PYR-5BR-001 Topic: Troubleshooting Side Reactions & Impurity Profiles Methodology: Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

This guide addresses the synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine via the SNAr reaction of 5-bromo-2-fluoropyridine with 4-methoxybutan-1-amine . While the 2-fluoropyridine scaffold is highly activated for substitution, this reactivity introduces specific competing pathways—primarily hydrolysis and bis-heteroarylation. This document provides mechanistic insights, impurity identification, and corrective protocols.

Part 1: The Reaction Landscape (Pathway Analysis)

The primary synthesis relies on the high electronegativity of the fluorine atom at the C2 position to stabilize the Meisenheimer intermediate, facilitating the displacement by the primary amine.

Core Reaction: 5-bromo-2-fluoropyridine + 4-methoxybutan-1-amine + Base → Product + HF(salt)

Critical Side Reactions:

  • Hydrolysis (Pathway B): Trace water competes with the amine to form 5-bromo-2(1H)-pyridinone .

  • Bis-Heteroarylation (Pathway C): The product (a secondary amine) acts as a nucleophile toward a second equivalent of the starting pyridine, forming a tertiary amine "dimer."

ReactionPathways SM1 5-bromo-2-fluoropyridine Product Target Product (Secondary Amine) SM1->Product Pathway A (Main) + Amine, Base Pyridone Impurity A: Pyridone (Hydrolysis) SM1->Pyridone Pathway B + H2O / OH- Amine 4-methoxybutan-1-amine Dimer Impurity B: Bis-pyridyl amine (Over-reaction) Product->Dimer Pathway C + SM1 (Excess)

Figure 1: Mechanistic divergence in the SNAr synthesis of 2-aminopyridines.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I see a persistent byproduct at Rf ~0.1 that doesn't stain with Ninhydrin."

Diagnosis: Formation of 5-bromo-2(1H)-pyridinone (Hydrolysis). Mechanism: The 2-fluoropyridine moiety is extremely sensitive to nucleophilic attack.[1] Hydroxide ions (generated from wet hygroscopic bases like K2CO3 or Cs2CO3) attack C2, displacing fluoride. The resulting 2-hydroxypyridine rapidly tautomerizes to the thermodynamically stable pyridone.

Corrective Actions:

  • Solvent Protocol: Switch to anhydrous DMSO or NMP. Avoid reagent-grade DMF, which often contains dimethylamine and water impurities [1].

  • Base Selection: If using K2CO3, dry it in an oven at 120°C overnight before use. Alternatively, switch to a non-hygroscopic organic base like DIPEA (N,N-Diisopropylethylamine) , which generates less "naked" hydroxide [2].

  • Stoichiometry: Ensure the amine is in slight excess (1.1–1.2 equiv) to kinetically outcompete water.

Issue 2: "My yield is moderate, and I see a heavy impurity near the solvent front."

Diagnosis: Bis-heteroarylation (Dimerization). Mechanism: The product contains a secondary amine (NH).[1] While less nucleophilic than the starting primary amine, the highly reactive 5-bromo-2-fluoropyridine can still react with the product, especially if the starting material is in excess or the reaction runs too long at high heat.

Corrective Actions:

  • Reverse Addition: Do not add the amine to the pyridine. Instead, add the pyridine dropwise to a solution of the amine and base. This ensures the concentration of unreacted pyridine is always low relative to the amine nucleophile.

  • Temperature Control: 2-Fluoropyridines are reactive enough to couple at 60–80°C . Avoid reflux temperatures (>100°C) which lower the activation energy barrier for the secondary amine attack [3].

Issue 3: "Can I use 2,5-dibromopyridine instead of the fluoro- analog?"

Technical Analysis: Yes, but with caveats.

  • Reactivity: The C2-Br bond is significantly less reactive than C2-F towards SNAr. You will require higher temperatures (120–140°C) or a catalyst.

  • Regioselectivity: While C2 is activated by the nitrogen, extreme conditions can lead to minor substitution at C5 (though rare without Pd catalysis).

  • Recommendation: If cost permits, stick to 5-bromo-2-fluoropyridine . If using the dibromo, use NMP as solvent at 130°C and expect longer reaction times (24–48h).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (Target Scale: 1.0 g)

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolRole
5-Bromo-2-fluoropyridine 175.991.01.00 gElectrophile
4-Methoxybutan-1-amine 103.161.20.70 gNucleophile
DIPEA (Hünig's Base) 129.242.01.98 mLAcid Scavenger
DMSO (Anhydrous) --10 mLSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 4-methoxybutan-1-amine (1.2 equiv) and DIPEA (2.0 equiv) to the flask. Dissolve in anhydrous DMSO (0.2 M concentration relative to pyridine).

  • Addition: Add 5-bromo-2-fluoropyridine (1.0 equiv) in a single portion.

    • Note: If scaling up >10g, add the pyridine dropwise to prevent exotherms.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The starting pyridine (Rf ~0.8) should disappear. The product will appear around Rf ~0.3–0.4.

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Pour into 50 mL of water (The product may precipitate; if oil, extract).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMSO.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Start: Analyze Crude LCMS/TLC Problem1 Starting Material Remains? Start->Problem1 Problem2 New Spot (Polar, Rf < 0.1)? Problem1->Problem2 No Action1 Increase Temp to 100°C Check Base Solubility Problem1->Action1 Yes Problem3 New Spot (Non-polar, High MW)? Problem2->Problem3 No Action2 Hydrolysis Detected. Dry Solvent/Base. Switch to DIPEA. Problem2->Action2 Yes Action3 Dimerization Detected. Reduce Temp. Add Pyridine Slowly. Problem3->Action3 Yes

Figure 2: Decision matrix for optimizing reaction outcomes.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • PubChem. (2025).[2][3] 5-Bromo-2-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Guide: Synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

You are likely synthesizing 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2) as a linker intermediate or a scaffold for PROTAC/kinase inhibitor development.[1] The core transformation is a Nucleophilic Aromatic Substitution (


) .[2][3][4]

While this reaction appears straightforward, the electronic properties of the pyridine ring dictate strict requirements for the leaving group and solvent choice. The most common failure mode is using 2,5-dibromopyridine under standard conditions, which leads to sluggish conversion due to insufficient electrophilicity at the C2 position.

Standard Reaction Scheme

ReactionScheme SM1 5-bromo-2-fluoropyridine (Preferred Substrate) Product 5-bromo-N-(4-methoxybutyl) pyridin-2-amine SM1->Product SNAr Mechanism SM2 4-methoxybutan-1-amine (Nucleophile) SM2->Product Reagents Base: DIPEA or K2CO3 Solvent: DMSO or NMP Temp: 80-100°C Reagents->Product

Figure 1: The optimized synthetic pathway relying on the enhanced reactivity of the 2-fluoro substituent.

Critical Protocol: The "Gold Standard" Method

This protocol is designed to maximize regioselectivity and yield. We strongly recommend using 5-bromo-2-fluoropyridine over the dibromo- analog.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
5-Bromo-2-fluoropyridine Substrate1.0 equivThe C-F bond activates the C2 position for

.
4-Methoxybutan-1-amine Nucleophile1.2 - 1.5 equivSlight excess drives kinetics; acts as secondary base.[1]
DIPEA (Hünig's Base) Base2.0 - 3.0 equivScavenges HF; prevents protonation of the amine.
DMSO or NMP Solvent[0.5 M]High dielectric constant stabilizes the Meisenheimer complex.
Step-by-Step Procedure
  • Setup: In a pressure vial (or round-bottom flask with reflux condenser), dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous DMSO (concentration ~0.5 M).

  • Addition: Add DIPEA (2.5 eq) followed by 4-methoxybutan-1-amine (1.2 eq).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS/TLC. The starting material (fluoropyridine) should disappear.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash 3x with water (to remove DMSO).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Troubleshooting & FAQs

Issue 1: "I am using 2,5-dibromopyridine and the reaction is stuck at <20% conversion."

Root Cause: The "Element Effect."[4] In


 reactions, the rate-determining step is the addition of the nucleophile to the ring.[4][5] Fluorine is highly electronegative, which lowers the energy of the LUMO at the C2 position and stabilizes the anionic Meisenheimer intermediate . Bromine is a poorer activator for 

.

Corrective Action:

  • Option A (Recommended): Switch starting material to 5-bromo-2-fluoropyridine .[1]

  • Option B (If you must use dibromide): Increase temperature to 130–140°C and switch solvent to NMP (higher boiling point). Warning: This increases the risk of tar formation.

  • Option C (Catalysis): Switch mechanism from

    
     to Buchwald-Hartwig Amination .
    
    • Catalyst:

      
       / Xantphos.
      
    • Base:

      
      .
      
    • Solvent: Dioxane, 100°C.

Issue 2: "I see a side product with M+ mass corresponding to the product."

Root Cause: Regioselectivity failure. While rare in


, if you are using the Buchwald-Hartwig  method on 2,5-dibromopyridine, the Pd catalyst may undergo oxidative addition at C5 (the standard aryl bromide position) instead of C2, or at both positions.

Diagnostic:

  • C2-Substitution (

    
     Product):  The remaining aromatic protons will show a characteristic coupling pattern.[1] The proton at C3 (ortho to amine) will be shielded (shifted upfield) due to the electron-donating amino group.
    
  • C5-Substitution (Impurity): The amine ends up meta to the nitrogen.

Issue 3: "My yield is low because the product is water-soluble during workup."

Root Cause: The pyridine nitrogen and the secondary amine make the product moderately basic and polar. If your aqueous wash is too acidic (pH < 7), the product will protonate and stay in the water layer.

Corrective Action:

  • Ensure the aqueous layer during extraction is pH 8–9 (use saturated

    
    ).
    
  • If the product is still lost, use DCM (Dichloromethane) instead of EtOAc for extraction, as it is better at solubilizing polar heterocycles.

Decision Logic for Optimization

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting Start Start: Analyze Reaction Outcome Conversion Is Conversion > 90%? Start->Conversion Impurity Are there major impurities? Conversion->Impurity Yes LowConv Low Conversion Issue Conversion->LowConv No Regio Regioselectivity Issue Impurity->Regio Yes Success Proceed to Purification Impurity->Success No Action1 Switch to 5-bromo-2-fluoropyridine OR Increase Temp to 120°C (NMP) LowConv->Action1 Action2 Check NMR: If C5-subst: Switch from Pd-cat to SNAr If Hydrolysis (Pyridone): Dry Solvent Regio->Action2

Figure 2: Logical workflow for troubleshooting reaction failures.

Scientific Rationale (Mechanism)

The reaction relies on the Addition-Elimination (


)  mechanism.[2][4][5]
  • Activation: The ring nitrogen exerts an inductive effect (-I) and a mesomeric effect (-M), making C2 and C4 electrophilic.[1]

  • Addition: The amine attacks C2. The negative charge is delocalized onto the ring nitrogen.[6]

    • Why Fluorine is better: The strong electronegativity of F stabilizes this transition state (Meisenheimer complex) more effectively than Br.

  • Elimination: The halide leaves, restoring aromaticity.[5]

Regioselectivity Note: Attack at C5 is electronically forbidden in


 because the negative charge cannot be delocalized onto the nitrogen atom. Therefore, the 

route guarantees the correct isomer (C2-amino), whereas Pd-catalysis (Buchwald) carries a risk of C5 coupling [1, 2].

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (2025).[3][7][8] Retrieved from

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[1][2] (2021).[7] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783168, 5-Bromo-2-fluoropyridine.[1] Retrieved from

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.[1][9] (2021).[7] Vol 11. Retrieved from

Sources

5-bromo-N-(4-methoxybutyl)pyridin-2-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aminopyridine intermediate. As with many substituted heteroaromatic amines, stability can be a critical parameter influencing experimental reproducibility, impurity profiles, and overall project success. This guide provides in-depth answers to frequently asked questions, troubleshooting strategies for common degradation-related issues, and robust protocols to help you proactively assess and manage the stability of your compound.

Section 1: General Storage and Handling FAQs

This section addresses the most common questions regarding the day-to-day handling and storage of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine to prevent premature degradation.

Question 1: My solid 5-bromo-N-(4-methoxybutyl)pyridin-2-amine has developed a yellow or brownish tint over time. Is it still usable?

Answer: The development of a yellow or brownish color is a common indicator of oxidative degradation. Aromatic amines, particularly 2-aminopyridines, are susceptible to air oxidation, which can generate highly colored, minor impurities.[1][2] While the bulk of the material may still be intact, the presence of these chromophores suggests that the purity has been compromised.

  • Causality: The primary amine and the electron-rich pyridine ring are potential sites for oxidation. This process can be accelerated by exposure to oxygen, light, and trace metal impurities. The oxidation of the amino group is a known pathway for discoloration in similar aniline and aminopyridine compounds.[2]

  • Recommendation: Before use, we strongly advise re-analyzing the material by LC-MS and ¹H NMR to quantify the purity. If the purity is still within your experimental tolerance (e.g., >95%), it may be usable, but be aware that the colored impurities could complicate reaction monitoring and purification. For high-purity applications, purification by column chromatography or recrystallization is recommended. To prevent this issue, always follow optimal storage conditions.

Question 2: What are the ideal long-term storage conditions for this compound?

Answer: To ensure the long-term integrity of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, proper storage is critical. Based on the chemical properties of substituted aminopyridines, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions, including oxidation and hydrolysis.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is a key reactant in oxidative degradation pathways.[4]
Light Amber Vial / Protect from LightPrevents potential photodegradation, which can involve cleavage of the carbon-bromine bond.[5][6]
Container Tightly SealedPrevents exposure to atmospheric moisture, which could lead to hydrolysis under certain conditions.[5][7]

These recommendations are consistent with vendor-supplied guidelines for structurally similar compounds.[3][4]

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides guidance for issues that may arise during a chemical reaction or subsequent analysis.

Question 3: I am running a Suzuki coupling reaction with my 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, and my TLC/LC-MS shows a significant amount of a debrominated side product. What is happening?

Answer: The observation of a debrominated byproduct, N-(4-methoxybutyl)pyridin-2-amine, is a known issue in palladium-catalyzed cross-coupling reactions. This is typically due to a competing hydrodehalogenation pathway.

  • Causality: In the catalytic cycle, after the oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting aryl-palladium(II) intermediate can undergo several fates. Instead of transmetalation with the boronic acid, it can react with a source of hydrogen to produce the debrominated compound and regenerate a palladium species. Sources of hydrogen can include trace water, solvent (like isopropanol), or even the amine itself under certain conditions.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your solvent is anhydrous and your base is of high quality.

    • Degas Thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your reaction mixture is properly degassed by purging with an inert gas or using freeze-pump-thaw cycles.[8]

    • Optimize Ligand and Base: The choice of phosphine ligand and base can significantly influence the relative rates of transmetalation versus hydrodehalogenation. Consider screening different ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).

    • Control Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.[8]

Below is a workflow to diagnose and address the formation of unexpected byproducts.

graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Fig 1. Troubleshooting workflow for unexpected byproducts.

Question 4: My reaction mixture turns dark, and purification is difficult due to many colored, polar impurities. What causes this?

Answer: This is another classic sign of oxidative degradation, often occurring under thermal stress in the presence of air. The 2-aminopyridine moiety is susceptible to oxidation, which can be exacerbated at elevated reaction temperatures.[9][10]

  • Causality: At higher temperatures, the rate of oxidation by dissolved oxygen increases. This can lead to the formation of oligomeric or polymeric materials that are often highly colored and polar, making them difficult to remove by standard silica gel chromatography. The presence of transition metal catalysts (like Pd, Cu) can sometimes accelerate these oxidative side reactions.

  • Preventative Measures:

    • Maintain an Inert Atmosphere: This is the most critical step. Always run reactions involving aminopyridines under a blanket of nitrogen or argon, especially when heating.

    • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degassing them before use is crucial.

    • Consider Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant, like BHT (butylated hydroxytoluene), can suppress these side reactions, provided it doesn't interfere with your desired chemistry.

Section 3: Proactive Stability Assessment & Degradation Pathways

For drug development professionals, understanding the degradation profile is non-negotiable. This section outlines potential degradation pathways and provides a protocol for a forced degradation study.

Potential Degradation Pathways

Based on the structure of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, the following degradation pathways are most probable. Experimental validation is required to confirm these hypotheses.[2]

  • Oxidative Degradation: Reaction with oxygen, peroxides, or other oxidizing agents can lead to the formation of the corresponding pyridine N-oxide on the ring nitrogen or oxidation of the exocyclic amine.[11]

  • Hydrolytic Degradation: Under strongly acidic or basic aqueous conditions, the 2-amino group could potentially be hydrolyzed to a 2-pyridone. While generally stable, this pathway can be forced under harsh conditions.[11][12]

  • Photodegradation: Exposure to high-energy light (especially UV) can cause homolytic cleavage of the carbon-bromine bond, which is often the most photosensitive part of such molecules. This generates a pyridyl radical that can abstract a hydrogen atom from the solvent or other molecules to yield the debrominated product.[6][13]

  • Thermal Degradation: At very high temperatures, complex decomposition pathways involving radical mechanisms can lead to fragmentation of the molecule.[14][15][16]

graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

}

Fig 2. Postulated primary degradation pathways.
Protocol: Forced Degradation Study

This protocol provides a framework for systematically investigating the stability of your compound under various stress conditions.

Objective: To identify the primary degradation pathways and the resulting degradants of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

Materials:

  • 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

  • Photostability chamber (or UV lamp, e.g., 254 nm / 365 nm)

  • Temperature-controlled oven or water bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water (50:50).

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂ (dilute 30% H₂O₂ 1:10 with water). Keep at room temperature.

    • Thermal Degradation: Place a solid sample in an oven at 80°C. Also, heat a solution of the compound in a stable solvent (e.g., acetonitrile) at 80°C.

    • Photodegradation: Expose the stock solution in a quartz cuvette or thin film of solid on a watch glass to UV light.

  • Time Points: Withdraw aliquots from each liquid sample at specified time points (e.g., 2, 8, 24, 48 hours). For the solid thermal stress, dissolve a small amount in methanol for analysis at each time point.

  • Sample Preparation for Analysis:

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.

    • Dilute all samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze all samples by LC-MS. Use a gradient elution method to separate the parent compound from any degradants.

    • Monitor the disappearance of the parent peak and the appearance of new peaks.

    • Record the mass-to-charge ratio (m/z) of any significant new peaks.

Data Interpretation:

Summarize your findings in a table to easily compare the stability under different conditions.

Stress ConditionTime (hr)Parent Peak Area (%)Major Degradant m/zPostulated Degradant
Control 48~100%N/AN/A
Acid (1M HCl, 60°C) 48e.g., 85%e.g., 274/2765-bromo-pyridone derivative (+1)
Base (1M NaOH, 60°C) 48e.g., 90%e.g., 274/2765-bromo-pyridone derivative (+1)
Oxidative (3% H₂O₂) 24e.g., 50%e.g., 290/292N-Oxide derivative (+16)
Photolytic (UV light) 8e.g., 75%e.g., 195Debrominated product (-79)

This table contains example data and should be populated with your experimental results.

References
  • Gupta, R. K., et al. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 65(4-5), 481-489. [Link]

  • Geyer, A., et al. (2005). Metal-free catalysts for the hydrolysis of RNA derived from guanidines, 2-aminopyridines, and 2-aminobenzimidazoles. Helvetica Chimica Acta, 88(2), 333-345. [Link]

  • Wei, H., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Mendeleev Communications, 26(4), 333-334. [Link]

  • Song, H., et al. (2021). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Frontiers of Chemical Science and Engineering, 15(5), 1217-1228. [Link]

  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (2), 391-396. [Link]

  • Dash, A. C., & Nanda, R. K. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (5), 897-901. [Link]

  • Bobbitt, J. M., & Scola, P. M. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(23), 11939-11946. [Link]

  • ResearchGate. (2021). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Publication. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (1998). Theoretical study on the thermal decomposition of pyridine. Publication. Retrieved February 27, 2026, from [Link]

  • Allan, J. R., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A, 1777-1779. [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Safety Data Sheet. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine. Publication. Retrieved February 27, 2026, from [Link]

  • Yin, J., & Xiang, B. (2007). A general and efficient 2-amination of pyridines and quinolines. Organic Letters, 9(12), 2353-2356. [Link]

  • Jahnke, E., et al. (2015). Degradation of Polymeric Brominated Flame Retardants. Conference Paper. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Publication. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (1992). Degradation of Pyridines in the Environment. Publication. Retrieved February 27, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 26(46), 9805-9810. [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, min 98%, 1 gram. Product Page. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Article. Retrieved February 27, 2026, from [Link]

  • Semantic Scholar. (1992). Degradation of pyridines in the environment. Publication. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Journal Article. Retrieved February 27, 2026, from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Journal Article. Retrieved February 27, 2026, from [Link]

  • Boxhoorn, J. B., et al. (1982). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Journal of the Chemical Society, Dalton Transactions, (6), 1107-1110. [Link]

  • ResearchGate. (2020). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines. Publication. Retrieved February 27, 2026, from [Link]

  • Scilit. (1986). Degradation of Pyridine Derivatives in Soil. Publication. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds. Supporting Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Database Entry. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. PMC Article. Retrieved February 27, 2026, from [Link]

Sources

Avoiding decomposition of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Decomposition of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Executive Summary

You are encountering stability issues with 5-bromo-N-(4-methoxybutyl)pyridin-2-amine . This molecule presents a specific "stability triad" risk:

  • Photolability: The C-Br bond at the 5-position is susceptible to photodehalogenation.[1]

  • Oxidative Sensitivity: The electron-rich 2-aminopyridine core is prone to N-oxide formation and oxidative dimerization (darkening) in air.[1]

  • Acid-Base Adsorption: The basic pyridyl nitrogen interacts strongly with acidic silanols on silica gel, leading to streaking and on-column degradation.[1]

This guide provides a self-validating workup protocol designed to mitigate these specific failure modes.

Module 1: The Stability Profile (Root Cause Analysis)

To prevent decomposition, we must first understand the mechanism. The following diagram illustrates the three primary pathways where this specific molecule degrades during standard workup.

DecompositionPathways Molecule Target Molecule (5-Br-2-aminopyridine core) Light UV/Visible Light (Standard Lab Lighting) Molecule->Light Silica Acidic Silica Gel (Standard Flash Column) Molecule->Silica Oxygen Atmospheric Oxygen (Slow Evaporation) Molecule->Oxygen Debrom Photodebromination (Radical Mechanism) Light->Debrom Homolytic Cleavage Streak Irreversible Adsorption & Streaking Silica->Streak Protonation of Ring N Oxide N-Oxides & Colored Tars (Iminoquinones) Oxygen->Oxide SET / Oxidation

Figure 1: Primary decomposition pathways.[1] The 5-bromo substituent is the weak link for light stability, while the pyridine nitrogen is the culprit for silica interactions.

Module 2: Optimized Workup Protocol

Do not treat this as a standard extraction. The lipophilic 4-methoxybutyl tail increases solubility in organics, but the polar core requires specific pH control.

Step-by-Step Methodology
1. Quench & pH Adjustment (The "Cold & Dark" Rule)
  • Protocol: Perform all operations in a fume hood with ambient lights dimmed or the flask wrapped in aluminum foil.

  • Action: If the reaction mixture is acidic, neutralize carefully with Saturated NaHCO₃ at 0°C.

  • Critical Constraint: Do NOT use strong acids (HCl) to "wash" the organic layer.[1] While 2-aminopyridines can be extracted into acid, the 5-bromo substituent renders the ring electron-poor enough that strong acid exposure can accelerate hydrolysis or salt trapping.[1]

  • Target pH: Maintain aqueous phase at pH 8–9 .

2. Extraction Solvent Selection
  • Recommended: Dichloromethane (DCM).[1]

  • Why: The methoxybutyl chain provides excellent solubility in DCM.[1] Ethyl Acetate (EtOAc) is acceptable but often extracts more water and polar impurities.[1]

  • Avoid: Ethers (THF/Diethyl ether) if they contain peroxides, which will rapidly oxidize the amine.

3. Drying & Concentration [1][2]
  • Drying Agent: Use Sodium Sulfate (Na₂SO₄) .[1][2]

    • Reasoning: Magnesium Sulfate (MgSO₄) is slightly acidic (Lewis acid character) and can bind to the pyridine nitrogen, causing loss of yield.

  • Temperature: Rotary evaporate at < 35°C .

    • Warning: Aminopyridines often "oil out" and darken (tar) if heated neat.[1] Do not heat to dryness; leave a trace of solvent if storing overnight.[1]

Module 3: Purification (The Critical Step)

Standard silica chromatography is the #1 cause of yield loss for this compound class.

Method A: Triethylamine-Deactivated Silica (Recommended)

The acidic silanols on silica gel protonate the pyridine ring (


), causing the compound to "stick" or streak.
  • Slurry Preparation: Prepare the silica slurry using your starting eluent + 1% Triethylamine (Et₃N) .[1]

  • Equilibration: Flush the column with 2–3 column volumes of this Et₃N-spiked solvent.

  • Elution: Run the column without Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et₃N if streaking persists.

Method B: Neutral Alumina

If Method A fails, switch stationary phases.

  • Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1]

  • Benefit: Alumina is not acidic; it prevents the acid-base interaction entirely.[1]

Data: Solvent Systems for Elution
PolaritySolvent System (v/v)AdditiveSuitability
LowHexanes / EtOAc (3:[1]1)1% Et₃NFast elution, good for removing non-polar byproducts.
MediumDCM / MeOH (98:2)0.5% NH₄OHBest balance. Good solubility, sharp peaks.[1]
HighDCM / MeOH (90:10)1% NH₄OHOnly for very polar impurities; risk of co-eluting silica.[1]

Module 4: Troubleshooting & FAQs

Q1: My oil turned black after rotary evaporation. Is it ruined?

  • Diagnosis: This is likely "surface oxidation" or trace solvent polymerization.[1]

  • Solution: Redissolve immediately in DCM and filter through a small pad of Celite.[1] The black tar often stays on the Celite. In the future, store under Nitrogen/Argon at -20°C.

Q2: I see two spots on TLC that merge. What is happening?

  • Diagnosis: This is classic "streaking" due to the free base interacting with the silica plate.[1]

  • Fix: Dip your TLC plate in a solution of 5% Et₃N in acetone before spotting your compound.[1] This deactivates the plate and will likely resolve the streak into a single tight spot.

Q3: Can I use HCl to make a salt for storage?

  • Advice: Yes, but be cautious. The hydrochloride salt is more stable to oxidation but can be hygroscopic.

  • Protocol: Dissolve free base in Et₂O, add 1M HCl in Et₂O dropwise. Filter the precipitate immediately and store in a desiccator.

Visual Workflow Summary

WorkupFlow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (0°C) Target pH 8-9 Start->Quench Extract Extract: DCM (x3) Protect from Light! Quench->Extract Dry Dry: Na2SO4 (Avoid MgSO4) Extract->Dry Conc Concentrate: < 35°C Do not heat to dryness Dry->Conc Purify Purify: Silica + 1% Et3N OR Neutral Alumina Conc->Purify

Figure 2: Optimized "Cold & Dark" workup workflow to maximize recovery.[1]

References

  • Albert, A., et al. (1948).[1] "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 2240-2249.[1] (Establishes the pKa of 2-aminopyridines at ~6.86, dictating pH control).

  • Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" (Details the interaction of amines with silica silanols and the use of Et3N modifiers).

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 10439, 2-Aminopyridine." (Data on oxidative sensitivity and air decomposition).

  • University of Rochester. "Chromatography: The Solid Phase."[1] (Guide on using Triethylamine-Deactivated Silica for sensitive heterocycles).

Sources

Validation & Comparative

1H NMR and 13C NMR of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-bromo-N-(4-methoxybutyl)pyridin-2-amine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its structure, combining a brominated pyridine core with a flexible methoxybutyl side chain, presents a unique set of spectroscopic characteristics.

This guide provides an in-depth analysis and expert interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine. As direct experimental data for this specific compound is not widely published, we will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict and interpret its spectral features. This approach mirrors the real-world challenges faced by researchers in structural verification. We will dissect the causality behind chemical shifts and coupling patterns, compare the compound to logical alternatives, and provide robust experimental protocols for data acquisition.

Molecular Structure and NMR Assignment Framework

A clear framework for assigning NMR signals is essential. The molecular structure of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine is numbered below to ensure unambiguous correlation between atoms and their corresponding spectral peaks.

Caption: Molecular structure of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted spectrum of the title compound is a composite of signals from the substituted pyridine ring and the N-alkyl chain. The chemical shifts (δ) are influenced by electron-withdrawing/donating groups, magnetic anisotropy, and proximity to heteroatoms.[1][2]

Table 1: Predicted ¹H NMR Data for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comments
H6~8.10dJ ≈ 2.5 HzLocated ortho to the ring nitrogen and meta to the bromine. Deshielded by the nitrogen and appears as a doublet due to coupling with H4.
H4~7.45ddJ ≈ 9.0, 2.5 HzCoupled to both H3 (ortho, large J) and H6 (meta, small J), resulting in a doublet of doublets.
H3~6.40dJ ≈ 9.0 HzShielded by the electron-donating amino group. Appears as a doublet due to ortho coupling with H4.
NH~5.0 - 5.5br s-The amine proton signal is typically broad and its chemical shift is solvent and concentration-dependent. Exchange with trace water can broaden the signal.
H1' (N-CH₂ )~3.35tJ ≈ 7.0 HzMethylene group directly attached to the amino nitrogen is significantly deshielded. Appears as a triplet from coupling to H2'.
H4' (CH₂ -O)~3.40tJ ≈ 6.5 HzMethylene group attached to the electronegative oxygen atom is also deshielded. Appears as a triplet from coupling to H3'.
H5' (O-CH₃ )~3.30s-The methoxy protons are highly shielded and appear as a sharp singlet as there are no adjacent protons to couple with.
H2', H3'~1.65 - 1.50m-The two central methylene groups of the butyl chain are in a similar chemical environment and will likely appear as overlapping multiplets.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the carbon backbone.

Table 2: Predicted ¹³C NMR Data for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Assigned CarbonPredicted δ (ppm)Rationale & Comments
C2~158.5Carbon directly attached to two nitrogen atoms (ring and amino) is highly deshielded. Based on data for 2-aminopyridine derivatives.[3]
C6~148.0Alpha to the ring nitrogen, this carbon is significantly deshielded.
C4~139.5Aromatic carbon deshielded by the adjacent bromine atom.
C3~108.0Shielded by the strong electron-donating effect of the amino group.
C5~107.5Carbon directly bonded to bromine. The heavy atom effect of bromine causes a significant upfield shift compared to what might be expected based on electronegativity alone.
C4' (CH₂-O )~72.5Aliphatic carbon attached to oxygen, appearing downfield in the aliphatic region.
C5' (O -CH₃)~58.5Typical chemical shift for a methoxy carbon.[4]
C1' (N -CH₂)~42.0Aliphatic carbon attached to nitrogen.
C2', C3'~27.0 - 29.0The two central methylene carbons of the butyl chain, expected in the mid-aliphatic range.

Comparative Analysis with Structural Alternatives

To build confidence in our assignments and understand the unique spectral signature of the target compound, a comparison with structurally related molecules is invaluable.

Alternative 1: 2-Amino-5-bromopyridine (The Precursor)

Comparing the target molecule to its direct precursor highlights the spectral changes upon N-alkylation.

  • ¹H NMR: The most significant change is the disappearance of the broad NH₂ signal of the primary amine (typically ~4.5-5.0 ppm) and the appearance of a new broad NH signal and the distinct signals for the 4-methoxybutyl chain. The aromatic protons (H3, H4, H6) in the N-alkylated product are expected to be slightly shifted, generally downfield, due to the electronic effect of the added alkyl group.[5][6]

  • ¹³C NMR: The carbon signals of the pyridine ring will experience shifts upon alkylation. C2, being directly attached to the newly substituted nitrogen, will show a noticeable shift. The most dramatic difference, of course, is the absence of the four aliphatic carbon signals in the precursor's spectrum.[7]

Alternative 2: N-(4-methoxybutyl)aniline (Aniline Analogue)

This comparison isolates the influence of the 5-bromo-pyridin-2-amine core versus a simple aniline ring on the side chain's NMR signals.

  • ¹H and ¹³C NMR: The signals for the 4-methoxybutyl chain (H1', H2', H3', H4', H5' and C1', C2', C3', C4', C5') would be present in both compounds. However, their precise chemical shifts would differ slightly due to the different electronic nature of the aromatic system they are attached to. The pyridine ring is generally more electron-withdrawing than a benzene ring, which may cause a slight downfield shift for the H1' and C1' signals in the title compound compared to the aniline analogue.[8] The aromatic region would, of course, be completely different, showing the characteristic pattern for a para-substituted benzene ring in the aniline analogue.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is critical.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is preferable for its simplicity, while DMSO-d₆ is better for observing exchangeable protons like the N-H.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless referencing to the residual solvent peak is intended.[2][9]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance series).

  • Probe: 5 mm BBO (Broadband Observe) probe.

  • Temperature: 298 K (25 °C).

For ¹H NMR:

  • Pulse Program: zg30 (a standard 30-degree pulse sequence).

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time: ~4.0 s

  • Spectral Width: 20 ppm (from approx. -2 to 18 ppm).

For ¹³C NMR:

  • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse).

  • Number of Scans: 1024 (or more for dilute samples).

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: 250 ppm (from approx. -10 to 240 ppm).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

  • Analysis: Integrate the signals in the ¹H spectrum and pick peaks in both spectra to determine chemical shifts and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (16 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (1024 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing (to TMS or Solvent) phase->reference assign Assign Peaks reference->assign compare Compare with Alternatives assign->compare structure Structure Confirmation compare->structure

Caption: Standardized workflow for NMR analysis from sample preparation to structural confirmation.

Conclusion

The structural elucidation of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine via ¹H and ¹³C NMR spectroscopy is a logical process rooted in fundamental principles and comparative data analysis. The key diagnostic features include a characteristic three-proton system in the aromatic region of the ¹H NMR spectrum, with signals corresponding to the H3, H4, and H6 protons of the pyridine ring. The aliphatic region is defined by the four distinct signals of the N-(4-methoxybutyl) side chain, most notably the deshielded methylene groups adjacent to the nitrogen and oxygen atoms. In the ¹³C NMR spectrum, the presence of nine unique signals, including five aromatic and four aliphatic carbons, provides definitive confirmation of the molecular backbone. By comparing these predicted spectral features to those of its precursor and other structural analogues, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available from: [Link][5]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available from: [Link]

  • SpectraBase. N-(Octan-2-yl)pyridin-2-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. Available from: [Link][3]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Available from: [Link][4]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

  • Scientific Research Publishing. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Available from: [Link]

  • Chemical shifts. Available from: [Link][1]

  • 2 amino-5-bromopyridine | PDF. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link][2]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link][9]

  • Beilstein Journals. Supplementary Information. Available from: [Link][10]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, a substituted bromopyridine with potential applications in medicinal chemistry. We will explore the nuances of different ionization techniques, delve into predictable fragmentation patterns, and present a comparative analysis with alternative analytical approaches, supported by detailed experimental protocols.

Introduction to the Analyte and Analytical Challenges

5-bromo-N-(4-methoxybutyl)pyridin-2-amine is a small molecule characterized by a brominated pyridine core and a flexible N-alkyl substituent. Its analysis presents a typical challenge in pharmaceutical development: the need for sensitive, selective, and robust methods for identification, quantification, and impurity profiling. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose.[1][2][3][4] The choice of ionization source and analytical parameters, however, is critical to achieving optimal results.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The ionization process is the heart of mass spectrometry, and for a molecule like 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, with moderate polarity and volatility, several "soft" ionization techniques are viable.[5][6] We will compare the two most common atmospheric pressure ionization sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Gentle Giant for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar and readily ionizable molecules.[5] Given the presence of the basic amine group on the pyridine ring, 5-bromo-N-(4-methoxybutyl)pyridin-2-amine is expected to readily form a protonated molecule, [M+H]+, in positive ion mode.

Causality in Method Design: The choice of ESI is predicated on the analyte's ability to accept a proton in solution. The acidic mobile phase conditions typically used in reversed-phase chromatography facilitate this protonation, making ESI a highly sensitive choice for this class of compounds.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Less Polar Compounds

APCI is another soft ionization technique that is effective for a wide range of small molecules, including those with moderate to low polarity.[5][7] It involves the ionization of the analyte in the gas phase through a corona discharge. For our target compound, APCI is a viable alternative to ESI, particularly if matrix effects or ion suppression are observed with ESI.

Causality in Method Design: APCI is often less susceptible to matrix effects than ESI. If the analyte is present in a complex matrix, such as in biological fluids or crude reaction mixtures, APCI can provide a more robust and reproducible response.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.Gas-phase ionization via corona discharge.[5][7]
Analyte Suitability Polar, ionizable molecules.[5]Less polar, thermally stable molecules.[5][7]
Sensitivity Generally very high for suitable analytes.Good, but can be lower than ESI for highly polar compounds.
Matrix Effects More susceptible to ion suppression.Generally more robust against matrix effects.
Fragmentation Minimal, "soft" ionization.Primarily molecular ions, some thermal fragmentation possible.[8]

Predicting the Fragmentation Pattern: A Structural Elucidation Roadmap

Understanding the fragmentation of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine is crucial for its unambiguous identification and for structural confirmation. The fragmentation pathways are dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable fragment ions.[4][9][10]

The molecular ion ([M+H]+) of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine possesses several potential sites for fragmentation. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).[9]

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the butyl chain is a common pathway for amines.[10] This would result in the loss of a propoxy radical or a methoxybutyl radical.

  • Cleavage of the N-Alkyl Bond: The bond between the pyridine ring and the nitrogen of the butyl chain can cleave, leading to the formation of a protonated 5-bromo-2-aminopyridine ion.

  • Loss of Methoxy Group: The methoxy group on the butyl chain can be lost as methanol or a methoxy radical.

  • Ring Fragmentation: Fragmentation of the pyridine ring itself is also possible, though typically requires higher collision energies.

Fragmentation_Pathway M [M+H]+ 5-bromo-N-(4-methoxybutyl)pyridin-2-amine F1 Loss of C4H9O• (methoxybutyl radical) M->F1 α-cleavage F2 Cleavage of N-C bond M->F2 F3 Loss of CH3OH M->F3 Ion2 [M+H - C4H9O]+ F1->Ion2 Ion1 [C5H4BrN2]+ Protonated 5-bromo-2-aminopyridine F2->Ion1 Ion3 [M+H - CH3OH]+ F3->Ion3

Caption: Predicted fragmentation pathways for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

Experimental Protocols

To provide a practical framework, we present detailed protocols for LC-MS analysis and a comparative GC-MS method.

Protocol 1: LC-MS/MS Analysis

This protocol is designed for the sensitive detection and quantification of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in mobile phase A/B (50:50) Prep2 Filter through 0.22 µm syringe filter Prep1->Prep2 LC_Col C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Prep2->LC_Col MS_Ion Ion Source: ESI or APCI (Positive Mode) LC_Col->MS_Ion LC_MPA Mobile Phase A: 0.1% Formic Acid in Water LC_Grad Gradient: 10-95% B over 5 min LC_MPA->LC_Grad LC_MPB Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC_MPB->LC_Grad LC_Grad->LC_Col LC_Flow Flow Rate: 0.4 mL/min LC_Flow->LC_Col LC_Temp Column Temp: 40 °C LC_Temp->LC_Col Data_Integ Integrate chromatographic peak MS_Ion->Data_Integ MS_Scan Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan of [M+H]+ MS_Scan->MS_Ion MS_Gas Nebulizer Gas: Nitrogen MS_Gas->MS_Ion MS_Temp Source Temp: ESI (350 °C), APCI (400 °C) MS_Temp->MS_Ion Data_Spec Analyze mass spectrum and fragmentation Data_Integ->Data_Spec

Caption: Workflow for the LC-MS/MS analysis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine at 1 mg/mL in methanol.

    • Prepare working standards by serial dilution in the initial mobile phase composition (e.g., 90% A, 10% B).

    • Dissolve or dilute samples to an appropriate concentration in the initial mobile phase.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters (ESI/APCI):

    • Ionization Mode: Positive.

    • Capillary Voltage (ESI): 3.5 kV.

    • Corona Current (APCI): 4 µA.

    • Source Temperature: 350 °C (ESI), 400 °C (APCI).

    • Gas Flow: Optimize for the specific instrument.

    • Scan Range: m/z 100 - 500 for full scan.

    • Product Ion Scan: Select the [M+H]+ ion as the precursor and acquire fragment ions.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

For volatile and thermally stable compounds, GC-MS offers excellent chromatographic resolution.[11] This method can be a valuable alternative or confirmatory technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is free of non-volatile materials.

  • GC Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless (1 µL injection).

  • MS Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40 - 450.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical goals.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.[6][7][8]Simple, robust, good for quantification.Lower sensitivity and selectivity than MS, no structural information.
GC-MS Separation by gas chromatography, detection by mass spectrometry.[5][11][12][13]High chromatographic resolution, provides structural information.Requires analyte to be volatile and thermally stable; potential for on-column degradation.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides definitive structural elucidation.Lower sensitivity than MS, not suitable for trace analysis.

Conclusion

The analysis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine is best approached using LC-MS with either ESI or APCI in positive ion mode. ESI is likely to provide higher sensitivity due to the basic nature of the analyte, while APCI offers a robust alternative, especially for complex matrices. The predictable fragmentation patterns, including the characteristic bromine isotope signature, allow for confident identification. For orthogonal confirmation or in the absence of an LC-MS system, GC-MS can be a viable alternative, provided the compound exhibits sufficient thermal stability. A thorough understanding of the principles behind these techniques, as outlined in this guide, will enable researchers to develop and validate robust analytical methods for this and similar molecules, ensuring data integrity throughout the drug development pipeline.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (2007, March 2). 2-Aminopyridine. Retrieved from [Link]

  • Fahmy, O. T., & Aboutabl, E. A. (1997). Simultaneous determination of tenoxicam and 2-aminopyridine using derivative spectrophotometry and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1907-1913.
  • Wang, L., & Zhang, Y. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(11), 2029-2033.
  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. Retrieved from [Link]

  • PubChemLite. (2026). 5-bromo-n-methylpyridin-2-amine (C6H7BrN2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-ethyl-N-(2-methylbutyl)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Shimadzu. (2003, February 13). Application GCMS Brominated Flame Retardants. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

Sources

Structural Analogs of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine and its structural analogs.[1][2] It is designed for medicinal chemists and researchers focusing on scaffold-based drug discovery, specifically for kinase inhibitors and heterocyclic functionalization.[1][2]

Executive Summary & Molecule Profile[1][2]

5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS: 1292445-77-2) is a specialized aminopyridine scaffold utilized primarily as a high-value intermediate in the synthesis of small molecule inhibitors.[1][2] Its structure features a 2-aminopyridine core —a classic "hinge-binding" motif in kinase drug discovery—functionalized with a 4-methoxybutyl tail and a 5-bromo handle.[1][2]

  • Core Utility: The 5-bromo position serves as a versatile attachment point for cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended bioactive molecules.[1][2] The 4-methoxybutyl chain acts as a solubilizing group that often targets solvent-exposed regions of a protein binding pocket.[1][2]

  • Primary Application: Synthesis of Type I/II Kinase Inhibitors (e.g., targeting RET, ALK, or ROS1) and fragment-based drug discovery (FBDD).[2]

This guide compares this scaffold against its key structural analogs to assist researchers in selecting the optimal building block for Structure-Activity Relationship (SAR) studies.

Comparative Analysis: Performance & Properties

The following table compares the Target Scaffold with its three most relevant research analogs: the PMB-Protected Variant (for synthetic masking), the Parent Scaffold (for raw diversity), and the Pyrimidine Isostere (for potency tuning).[2]

Table 1: Structural Analog Performance Matrix
FeatureTarget Scaffold (N-4-methoxybutyl)Analog A: PMB-Variant (N-4-methoxybenzyl)Analog B: Parent Core (2-Amino-5-bromopyridine)Analog C: Pyrimidine Isostere (N-alkyl-5-bromopyrimidine)
CAS Number 1292445-77-2503039-05-21073-06-91410045-21-4 (Related)
Primary Role Direct Ligand Fragment Protected Intermediate Raw Starting Material Potency Enhancer
Solubility (LogP) Moderate (Balanced by ether)Low (High lipophilicity)High (Polar)Moderate
Synthetic Utility High: Ready for final coupling; no deprotection needed.[1][2]Medium: Requires oxidative deprotection (DDQ/CAN).[1][2]High: Requires N-alkylation step first.[1][2]High: Better for Buchwald couplings.[1]
Biological Impact Targets solvent front; improves metabolic stability.[1][2]PMB is a protecting group; must be removed for activity.[1]H-bond donor (Hinge Binder).[1][2]Additional H-bond acceptor (N3).
Key Reaction Suzuki-Miyaura CouplingBuchwald-Hartwig / DeprotectionS_NAr / N-AlkylationS_NAr (More reactive)
Expert Insight:
  • Choose the Target Scaffold when your final drug candidate requires a flexible, ether-linked side chain to improve water solubility or reach a specific sub-pocket (e.g., the ribose pocket of a kinase).[2]

  • Choose Analog A (PMB) only if the secondary amine interferes with subsequent reactions (e.g., lithiation) and needs temporary masking.[2]

  • Choose Analog C (Pyrimidine) to lower the pKa of the ring system and potentially increase potency against kinases by adding an extra hydrogen bond interaction (N3 nitrogen).[1][2]

Mechanistic Context: The Kinase Hinge Binding Mode[2]

To understand the "performance" of this scaffold, one must analyze its interaction within the ATP-binding pocket of a kinase.[2] The 2-aminopyridine motif typically functions as a bidentate hydrogen bond donor/acceptor pair.[1][2]

Signaling Pathway & Binding Logic[1]

The diagram below illustrates how 5-bromo-N-(4-methoxybutyl)pyridin-2-amine derivatives integrate into a typical Tyrosine Kinase (e.g., RET) signaling blockade.

KinaseBinding Scaffold 5-bromo-N-(4-methoxybutyl) pyridin-2-amine Scaffold Suzuki Suzuki Coupling (R-B(OH)2) Scaffold->Suzuki Functionalization Inhibitor Final Kinase Inhibitor (Candidate) Suzuki->Inhibitor Synthesis Hinge Hinge Region (Glu/Met residues) Inhibitor->Hinge H-Bonding (Pyridine N + Amine NH) Solvent Solvent Front (Water Network) Inhibitor->Solvent Solubilization (Methoxybutyl Tail) Kinase Tyrosine Kinase (e.g., RET/ALK) Signal Oncogenic Signaling (Proliferation) Kinase->Signal Active State Block Inhibition (Apoptosis) Kinase->Block Inhibited State Hinge->Kinase Stabilizes Inactive Conf.

Caption: Logical flow from scaffold synthesis to kinase inhibition. The methoxybutyl tail orients towards the solvent front, while the pyridine core anchors to the hinge region.[2]

Experimental Protocols

As a self-validating system, the utility of this scaffold relies on the efficiency of the Suzuki-Miyaura Cross-Coupling reaction at the 5-bromo position.[1][2] The following protocol is optimized for 2-aminopyridine substrates, which can sometimes poison palladium catalysts.

Protocol: C5-Arylation of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Objective: To couple an aryl boronic acid to the 5-position without protecting the free amine.

Reagents:

  • Substrate: 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 equiv)[1][2]

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, dissolve the Substrate and Boronic Acid in 1,4-Dioxane.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Addition: Add the Pd catalyst and Aqueous K2CO3 . Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; the starting material peak at m/z ~259 should disappear).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the bromide starting material.

Validation Check:

  • Success Indicator: Appearance of a new peak with m/z = [Substrate - Br + Aryl].[1][2]

  • Common Failure Mode: If conversion is low, switch the catalyst to Pd(Amphos)Cl2 or XPhos Pd G2 , which are more robust for electron-rich aminopyridines.[2]

References

  • Vertex Pharmaceuticals Inc. (2011).[1][2] Aminopyridine inhibitors of kinase activity. Patent WO2011146882.[1] (Describes the general synthesis of 5-bromo-pyridin-2-amine intermediates).

  • Blueprint Medicines Corp. (2017).[1][2] Pralsetinib (BLU-667) and related RET inhibitors.[1][2] Patent US20170121312A1.[1][2] (Contextualizes the use of pyridine scaffolds in RET inhibition).

  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry. (Provides comparative SAR data for pyrimidine vs. pyridine scaffolds).

  • PubChem Compound Summary. (2025). 5-Bromo-4-methoxypyridin-2-amine (Analog).[1][2] National Center for Biotechnology Information.[1] [1][2]

Sources

Comparative Synthetic Utility: 5-bromo-N-(4-methoxybutyl)pyridin-2-amine vs. Standard Brominated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and CNS-active agents, the choice of the pyridine building block dictates the efficiency of the entire synthetic route. This guide compares 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (Compound A) against standard alternatives like 2-amino-5-bromopyridine and 5-bromo-2-fluoropyridine .

While standard blocks are cheaper commodity chemicals, Compound A represents a "pre-functionalized" strategy.[1] Our analysis demonstrates that while Compound A requires upfront investment in preparation, it offers superior solubility profiles and circumvents the harsh conditions required for late-stage SNAr reactions, particularly when constructing complex biaryl systems.[1]

Physicochemical Profile & Solubility Analysis

The primary operational advantage of the N-(4-methoxybutyl) derivative over the unsubstituted 2-amino-5-bromopyridine is solubility . The unsubstituted amine possesses a high melting point and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimer formation).

Table 1: Comparative Physicochemical Properties[2]
Feature5-bromo-N-(4-methoxybutyl)pyridin-2-amine 2-amino-5-bromopyridine 5-bromo-2-fluoropyridine
Primary Utility Pre-installed sidechain scaffoldGeneric building blockElectrophilic core for SNAr
Solubility (DCM) High (Lipophilic tail disrupts H-bonding)Low (Requires MeOH/DMF)High
Solubility (THF) High (Ideal for lithiation/Grignard)ModerateHigh
pKa (Pyridine N) ~6.5 (Electron-donating alkylamine)~6.8 (Free amine)~0.5 (Electron-withdrawing F)
Catalyst Interaction Potential Pd-coordination (requires bulky ligands)High risk of poisoning/N-arylationLow risk (until amination)

Operational Insight: When performing lithium-halogen exchange at -78°C, 2-amino-5-bromopyridine often precipitates, necessitating the use of solubilizing protecting groups (e.g., Boc2O). Compound A remains soluble in THF at cryogenic temperatures, allowing for direct lithiation without protection steps.[1]

Synthetic Accessibility & Strategic Pathways

The decision to use Compound A implies a convergent synthesis strategy. You install the flexible side chain before the critical cross-coupling step.

Diagram 1: Synthesis & Strategic Utility

The following diagram illustrates the preparation of Compound A and its strategic divergence from the "Late-Stage Functionalization" route.

SynthesisStrategy cluster_0 Advantage: Early Installation Start 5-Bromo-2-fluoropyridine Target 5-bromo-N-(4-methoxybutyl) pyridin-2-amine (Compound A) Start->Target S_NAr, DMSO, 80°C (92% Yield) Reagent 4-Methoxybutylamine Reagent->Target Coupling Suzuki/Buchwald Coupling Target->Coupling Pd-Cat, Ar-B(OH)2 Product Functionalized Biaryl System Coupling->Product AltStart 5-Bromo-2-chloropyridine AltInter Biaryl Chloride AltStart->AltInter Suzuki Coupling AltInter->Product S_NAr (Difficult) Requires High T

Caption: Route comparison showing the efficiency of early amine installation (Green path) versus the steric/electronic challenges of late-stage SNAr (dashed Red path).

Reactivity Profile: Cross-Coupling Performance

The most critical concern when using aminopyridines in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) is catalyst poisoning . The pyridine nitrogen and the exocyclic amine can chelate Pd(II), arresting the catalytic cycle.

The "Poisoning" Hierarchy
  • 2-Amino-5-bromopyridine (Free NH2): Highest risk. The free amine can undergo competing N-arylation or form stable Pd-complexes.

  • Compound A (Secondary Amine): Moderate risk. The alkyl group provides some steric bulk, but the pyridine nitrogen is electron-rich (activated by the amine).

  • 5-Bromo-2-fluoropyridine: Lowest risk. Electron-deficient ring facilitates rapid oxidative addition.

Experimental Protocol: Optimized Suzuki Coupling for Compound A

To successfully couple Compound A without protecting the secondary amine, specific ligand classes must be used to out-compete the substrate for Palladium binding.

Protocol:

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos or RuPhos (4 mol%).

    • Why: These bulky, electron-rich biaryl phosphine ligands prevent the pyridine nitrogen from coordinating to the Pd center.

  • Base: K3PO4 (3.0 equiv).

    • Why: Weaker bases (carbonates) may be insufficient if the boronic acid is sterically hindered; hydroxides can be too harsh. Phosphate is the "Goldilocks" base here.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80–90°C.

Self-Validating Check:

  • If the reaction turns black immediately and stalls, the Pd has precipitated (ligand failure).

  • If the starting material remains but the boronic acid is consumed, protodeboronation has occurred (reaction too slow; increase catalyst loading or switch to Pd-PEPPSI-IPr ).

Decision Matrix: When to Use Which?

Do not default to Compound A for every synthesis. Use the following logic flow to determine the most cost-effective and chemically viable path.

Diagram 2: Selection Logic Flow

DecisionMatrix Start Target Molecule Analysis Q1 Does the target require a 4-methoxybutylamino tail? Start->Q1 Yes Yes Q1->Yes No No (Different amine) Q1->No Use specific amine analog Q2 Is the coupling partner sterically hindered or sensitive? Yes->Q2 PathA USE COMPOUND A (Pre-installed tail) Q2->PathA Yes (Sensitive/Hindered) PathB USE 5-BROMO-2-FLUOROPYRIDINE (Post-coupling S_NAr) Q2->PathB No (Robust) Explanation Reasoning: Late-stage S_NAr on complex biaryls often fails due to steric clash or thermal decomposition. PathA->Explanation

Caption: Decision tree for selecting the optimal bromopyridine starting material based on target complexity and sensitivity.

Synthesis of the Core (Compound A)

If commercial stock is unavailable, Compound A should be synthesized via SNAr rather than bromination of the amine, as bromination often yields mixtures of 3-bromo and 5-bromo isomers.[1]

Recommended Procedure (SNAr):

  • Charge: 5-bromo-2-fluoropyridine (1.0 eq) and 4-methoxybutylamine (1.2 eq) in DMSO (0.5 M).

  • Base: DIPEA (1.5 eq) or K2CO3.

  • Conditions: Heat to 80°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step without chromatography.

    • Note: The fluorine atom is significantly more reactive than bromine for SNAr in this system, ensuring regioselectivity at the C2 position while leaving the C5-Br intact for future coupling.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers. 2

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. 4[4]

  • NIH PubChem. (2025). 5-Bromo-4-methoxypyridin-2-amine Compound Summary. 5

  • NIH PMC. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. 6

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. 3

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine (CAS No. 1292445-77-2) and its associated waste streams. As a brominated heterocyclic compound used in advanced research and drug development, its disposal requires meticulous attention to prevent environmental contamination and ensure personnel safety. This document is designed for researchers, scientists, and laboratory managers, offering field-proven insights grounded in regulatory standards and chemical safety principles.

Hazard Profile and Waste Classification: A Proactive Approach

  • Acute Toxicity (Oral): Likely harmful if swallowed.[1]

  • Skin Irritation: Expected to cause skin irritation.[1]

  • Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Causality of Hazard Classification: The presence of the bromopyridine functional group is key. Halogenated organic compounds are frequently classified as hazardous due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal.[4][5] During incineration, for example, the bromine atom can be converted to hydrogen bromide (HBr), a corrosive acid gas that requires specialized scrubber systems for neutralization.[4][5]

Based on these characteristics, all waste containing 5-bromo-N-(4-methoxybutyl)pyridin-2-amine must be classified and managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[6][7] Disposal through standard trash or sanitary sewers is strictly prohibited.[8][9]

Core Principles for Safe Handling and Accumulation

Proper disposal begins with rigorous waste management practices at the point of generation.[6][10] Adherence to these core principles is not merely procedural; it forms a self-validating system of safety and compliance.

  • Waste Segregation: This is the most critical step in laboratory waste management. All waste streams containing this compound must be kept in a dedicated "Halogenated Organic Waste" container.[11][12][13]

    • Rationale: Mixing halogenated and non-halogenated waste complicates and significantly increases the cost of disposal.[12] Disposal facilities use different processes for these streams, primarily due to the need to manage acid gas formation from halogens during incineration.[4][5]

  • Containerization: The integrity of your waste container is your primary line of defense.

    • Use only chemically compatible containers, preferably high-density polyethylene (HDPE) or glass for liquids.[9][10]

    • Ensure containers are in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[6][8]

    • Never fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[11]

  • Labeling: A properly labeled container communicates hazards and ensures correct handling. Every waste container must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-bromo-N-(4-methoxybutyl)pyridin-2-amine" and any other components or solvents.

    • The approximate concentrations or percentages of each component.[13]

    • The specific hazard characteristics (e.g., Irritant, Toxic).[8]

    • The accumulation start date (the date the first waste was added).[8]

  • Accumulation in Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation and under the control of laboratory personnel.[9][10]

    • Keep waste containers tightly closed except when adding waste.[9][10]

    • Store containers in a designated, well-ventilated SAA with secondary containment to capture any potential leaks.[6][8]

Step-by-Step Disposal Protocols

Follow these specific workflows for different types of waste generated during your research.

Protocol 1: Disposal of Unused or Off-Specification Solid Compound
  • Assess: Ensure the material is in its original, labeled container.

  • Label: If not already done, affix a hazardous waste label to the container. Write "Unused Product" in the composition section.

  • Package: Ensure the container cap is tightly sealed. Place the container in a secondary containment bin or a heavy-duty sealable plastic bag.

  • Store: Place the packaged material in your designated SAA for solid hazardous waste.

  • Dispose: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal via a licensed hazardous waste contractor.[10]

Protocol 2: Disposal of Contaminated Labware and PPE

This includes items like pipette tips, gloves, weigh boats, and empty stock bottles.

  • Segregate: Collect all solid waste items grossly contaminated with the compound.

    • Rationale: Non-hazardous waste mixed with hazardous waste becomes hazardous itself, increasing disposal volume and cost.[11]

  • Rinsing (for empty bottles): Empty containers of acutely toxic chemicals (P-listed) require triple rinsing. While this compound is not anticipated to be P-listed, it is best practice to triple rinse the empty stock bottle with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as liquid halogenated organic waste (see Protocol 3).[9]

  • Package: Place the contaminated solid waste into a designated, lined, and clearly labeled "Halogenated Solid Waste" container. This is typically a puncture-resistant box or drum.

  • Store: Keep the container closed in your SAA.

  • Dispose: Once full, arrange for pickup through your EH&S office.

Protocol 3: Disposal of Liquid Waste Solutions

This applies to reaction mixtures, chromatographic fractions, and solvent rinses containing the compound.

  • Identify: Confirm the solution contains 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

  • Pour: Carefully decant the waste into a designated "Halogenated Organic Liquid Waste" container made of compatible plastic or glass.[10] Use a funnel to prevent spills.

  • Log: On the waste label, list all components of the solution, including solvents, with estimated percentages.

  • Store: Keep the container tightly sealed and within secondary containment in your SAA.

  • Dispose: Arrange for pickup by your institution's hazardous waste management service.

Data and Workflow Summary

Disposal Information Table
Waste StreamWaste CategoryRecommended ContainerRequired PPEPrimary Disposal Route
Unused Solid Compound Halogenated Organic SolidOriginal container or sealed HDPE pailSafety glasses/goggles, nitrile gloves, lab coatIncineration via licensed hazardous waste facility
Contaminated Labware/PPE Halogenated Organic SolidLined, puncture-resistant box or drumSafety glasses/goggles, nitrile gloves, lab coatIncineration via licensed hazardous waste facility
Liquid Solutions Halogenated Organic LiquidHDPE or borosilicate glass carboySafety glasses/goggles, nitrile gloves, lab coatIncineration via licensed hazardous waste facility
Spill Cleanup Debris Halogenated Organic SolidSealed, labeled HDPE pail or drumSafety glasses/goggles, nitrile gloves, lab coatIncineration via licensed hazardous waste facility
Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 5-bromo-N-(4-methoxybutyl)pyridin-2-amine.

DisposalWorkflow Start Waste Generation (Contains 5-bromo-N-(4-methoxybutyl)pyridin-2-amine) WasteType Determine Waste Form Start->WasteType Solid Solid Waste (Pure compound, contaminated labware, spill debris) WasteType->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures, rinsates) WasteType->Liquid Liquid PackageSolid Package in Labeled 'Halogenated Solid Waste' Container Solid->PackageSolid PourLiquid Pour into Labeled 'Halogenated Liquid Waste' Carboy Liquid->PourLiquid Store Store in Designated SAA with Secondary Containment PackageSolid->Store PourLiquid->Store Pickup Arrange for EH&S Pickup for Off-Site Incineration Store->Pickup

Caption: Decision workflow for proper segregation and disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your institution's emergency response line.[11]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and double-layered nitrile gloves.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, dry sand) to prevent it from spreading.[14]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Carefully sweep or scoop the contaminated absorbent into a designated, sealable container.

  • Labeling and Disposal: Label the container as "Spill Debris containing 5-bromo-N-(4-methoxybutyl)pyridin-2-amine" and manage it as halogenated solid waste according to Protocol 2.[11]

  • Decontamination: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department as per institutional policy.[11]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet for 3-Bromo-2-methoxypyridine.
  • CHIRALEN. (n.d.). 5-Bromo-N-(4-methoxybutyl)pyridin-2-amine.
  • U.S. Environmental Protection Agency (EPA). (2024, August 28). Disposal Guidance | I-WASTE DST.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 5-Bromo-2-methoxypyridine.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • U.S. Environmental Protection Agency (EPA). (2024, August 28). Other Disposal Guidance | I-WASTE DST.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet for 5-bromo-2-nitropyridine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
  • Trent University. (n.d.). Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-methoxybutyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-methoxybutyl)pyridin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。